6-Chloro-2,9-dimethyl-9H-purine
Description
Properties
IUPAC Name |
6-chloro-2,9-dimethylpurine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4/c1-4-10-6(8)5-7(11-4)12(2)3-9-5/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTPMBONYIWPAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)Cl)N=CN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40566993 | |
| Record name | 6-Chloro-2,9-dimethyl-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40566993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40423-36-7 | |
| Record name | 6-Chloro-2,9-dimethyl-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40566993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Chemical Structure & Utility of 6-Chloro-2,9-dimethylpurine
Executive Summary
6-Chloro-2,9-dimethylpurine (CAS: 40423-36-7) is a specialized purine scaffold utilized primarily as a high-value intermediate in the synthesis of nucleoside analogs, kinase inhibitors, and antiviral therapeutics.[1][2] Unlike the more common 6-chloropurine, the presence of methyl groups at the C2 and N9 positions confers unique steric and electronic properties, fixing the tautomeric state of the imidazole ring and modulating the lipophilicity of the core. This guide provides a comprehensive technical analysis of its structure, synthesis, reactivity, and application in drug discovery.[1]
Part 1: Structural Analysis & Physicochemical Properties
Chemical Identity[3][4]
-
IUPAC Name: 6-Chloro-2,9-dimethyl-9H-purine
-
Molecular Formula: C
H ClN [4] -
SMILES: Cn1cnc2c1nc(C)nc2Cl
Structural Architecture
The molecule consists of a fused pyrimidine-imidazole ring system (purine).[1]
-
C6-Position (Chlorine): The chlorine atom is the primary reactive center ("warhead").[1] It is activated for Nucleophilic Aromatic Substitution (S
Ar) due to the electron-deficient nature of the pyrimidine ring. -
C2-Position (Methyl): The methyl group acts as an electron-donating substituent.[1] Compared to a proton or chlorine at C2, the methyl group slightly deactivates the C6 position toward nucleophiles but increases the compound's lipophilicity (logP) and metabolic stability.[1]
-
N9-Position (Methyl): Methylation at N9 locks the purine tautomer.[1] In unsubstituted purines, the proton migrates between N7 and N9. Fixing this position is critical for defining the binding mode in enzyme pockets and simplifying NMR spectra.
Physicochemical Data Profile
| Property | Value / Description | Note |
| Appearance | White to off-white crystalline solid | Hygroscopic; store under inert atmosphere. |
| Melting Point | 159–162 °C (Analogous range) | Varies by purity/polymorph.[1] |
| Solubility | Soluble in DMSO, DMF, Methanol, CHCl | Sparingly soluble in water.[1] |
| pKa | ~2.5 (N7 protonation) | Basic nitrogen at N7; N1/N3 are less basic.[1] |
| Storage | -20°C, Desiccated | Hydrolysis to 6-hydroxy derivative occurs slowly in moist air. |
Part 2: Synthesis & Characterization Protocols
Primary Synthesis Route (N-Alkylation)
The most robust laboratory synthesis involves the methylation of 6-chloro-2-methylpurine.[1] This reaction produces a mixture of N9 (major) and N7 (minor) isomers, which must be separated.
Step-by-Step Protocol:
-
Reagents: 6-Chloro-2-methylpurine (1.0 eq), Methyl Iodide (MeI, 1.2 eq), Potassium Carbonate (K
CO , 2.0 eq). -
Solvent: Anhydrous DMF (Dimethylformamide).[1]
-
Procedure:
-
Dissolve 6-chloro-2-methylpurine in DMF under N
atmosphere. -
Add K
CO and stir for 15 minutes to deprotonate the imidazole ring. -
Add MeI dropwise at 0°C. Allow to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Monitor: TLC (Ethyl Acetate/Hexane 1:1). N9 isomer typically runs higher (less polar) than N7.
-
-
Workup: Pour into ice water. Extract with Ethyl Acetate (3x).[5][6] Wash organic layer with brine, dry over Na
SO , and concentrate. -
Purification: Flash Column Chromatography (SiO
). Elute with gradient Hexane 50% EtOAc/Hexane.-
Yield: ~60–75% (N9 isomer).[1]
-
Alternative Route (De Novo Cyclization)
For large-scale manufacturing where isomer separation is costly, the Traube Synthesis is preferred. This builds the imidazole ring after the pyrimidine is formed, ensuring 100% regioselectivity for N9.
-
Precursor: 2-Methyl-4-chloro-5-nitro-6-aminopyrimidine.
-
Mechanism: Reduction of nitro group
Diamine Cyclization with Triethyl Orthoformate Product.
Spectroscopic Characterization (Diagnostic Signals)[1]
-
H NMR (400 MHz, DMSO-d
):- 8.45 ppm (s, 1H, H-8 ): Characteristic deshielded singlet of the imidazole ring.[1]
-
3.85 ppm (s, 3H, N9-CH
): Sharp singlet, diagnostic of N-methylation. -
2.65 ppm (s, 3H, C2-CH
): Upfield singlet.
-
C NMR (100 MHz, DMSO-d
):-
Peaks at ~160 (C2), ~152 (C4), ~150 (C6), ~145 (C8), ~130 (C5).
-
-
Mass Spectrometry (ESI+):
-
[M+H]
= 183.03 (Characteristic 3:1 isotopic pattern for Cl).
-
Part 3: Reactivity & Functionalization Map
The utility of 6-Chloro-2,9-dimethylpurine lies in its predictable reactivity profile. The logical flow of derivatization is visualized below.
Figure 1: Functionalization logic for the 6-Chloro-2,9-dimethylpurine scaffold. The C6-Chlorine is the primary point of diversity, while C8-H allows for late-stage elaboration.
Nucleophilic Aromatic Substitution (S Ar)
The C6-Cl bond is labile.[1]
-
Reaction with Amines: Reacting with benzylamines or anilines yields N6-substituted adenines . This is the classic route to CDK and adenosine receptor antagonists.
-
Conditions: Amine (1.1 eq), Ethanol or n-Butanol, Reflux, 2–6 hrs.[1]
-
-
Reaction with Alkoxides: Generates 6-alkoxypurines.
-
Conditions: NaH + Alcohol, THF, 0°C
RT.
-
C-H Activation at C8
Recent advances allow for direct functionalization of the C8 position without pre-halogenation.
-
Direct Arylation: Pd(OAc)
catalyzed coupling with aryl iodides allows for the expansion of the scaffold, creating "privileged structures" for kinase selectivity.[1]
Part 4: Applications in Drug Discovery[8]
Kinase Inhibitor Scaffolds
The 2,9-dimethyl substitution pattern is often chosen to improve selectivity.
-
Selectivity Filter: The C2-Methyl group creates a steric clash in kinases that have a bulky "gatekeeper" residue, potentially improving selectivity for kinases with smaller gatekeepers.
-
Solubility: The N9-Methyl eliminates the H-bond donor capability of the imidazole NH, which can improve membrane permeability (CNS penetration).[1]
Nucleoside Analogs
While natural nucleosides have a ribose sugar at N9, acyclic nucleoside phosphonates (like Adefovir) often use alkyl linkers. 6-Chloro-2,9-dimethylpurine serves as a model system to study the electronic influence of the purine base on the stability of these linkers.[1]
References
-
Sigma-Aldrich. Product Specification: 6-Chloro-2,9-dimethyl-9H-purine (CAS 40423-36-7).[1] Available at:
-
PubChem. Compound Summary: 6-Chloro-9-methylpurine (Analogous Structure).[7] National Library of Medicine. Available at:
-
Legraverend, M., et al. "Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines as cyclin-dependent kinase inhibitors." Bioorganic & Medicinal Chemistry 14.12 (2006): 3987-4006.[1] (Validates SNAr protocols on 2,6-dichloropurine scaffolds).
-
Bide Pharmatech. Safety Data Sheet (SDS) for 6-Chloro-2,9-dimethyl-9H-purine. Available at: [1]
Sources
- 1. jchps.com [jchps.com]
- 2. 6-Chloro-2,9-dimethyl-9H-purine [myskinrecipes.com]
- 3. 6-Chloro-2,9-dimethyl-9H-purine | 40423-36-7 [sigmaaldrich.com]
- 4. 40385-46-4 | 1-Hydroxy-4-nitroacridin-9(10H)-one | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. digibug.ugr.es [digibug.ugr.es]
- 7. 6-chloro-9-methyl-9H-purin-2-amine | C6H6ClN5 | CID 10821331 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,9-dimethyl-6-chloropurine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,9-dimethyl-6-chloropurine, a substituted purine of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific derivative, this document synthesizes information from foundational principles of purine chemistry, data on the parent compound 6-chloropurine, and established methodologies for the synthesis and analysis of related analogues. All claims are grounded in authoritative scientific literature to ensure the highest degree of technical accuracy.
Core Molecular Identity
2,9-dimethyl-6-chloropurine is a heterocyclic aromatic compound featuring a purine core substituted with a chlorine atom at the 6-position and methyl groups at the 2- and 9-positions.
Molecular Formula and Weight
The chemical structure of 2,9-dimethyl-6-chloropurine is based on the standard purine numbering system, which is crucial for the unambiguous identification of substituted derivatives[1][2][3]. The parent 6-chloropurine has the molecular formula C₅H₃ClN₄[4][5][6]. The addition of two methyl (CH₃) groups at the C2 and N9 positions, with the concurrent removal of two hydrogen atoms, results in the following:
-
Molecular Formula: C₇H₇ClN₄
-
Molecular Weight: 182.61 g/mol
| Property | Value |
| Molecular Formula | C₇H₇ClN₄ |
| Molecular Weight | 182.61 g/mol |
| IUPAC Name | 6-chloro-2,9-dimethyl-9H-purine |
Chemical Structure
The structural representation of 2,9-dimethyl-6-chloropurine is depicted below. The purine core consists of a pyrimidine ring fused to an imidazole ring[2].
Synthesis and Reactivity
Proposed Synthetic Pathway
A common precursor for many substituted purines is 2,6-dichloropurine. A potential synthesis could proceed via selective methylation and nucleophilic substitution.
Experimental Protocol (Hypothetical):
-
N9-Methylation of 2,6-Dichloropurine: 2,6-dichloropurine is alkylated with a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate in a polar aprotic solvent (e.g., DMF). This reaction typically yields a mixture of N9 and N7 isomers, with the N9 isomer often being the major product[7]. The isomers would then be separated chromatographically.
-
C2-Methylation via Cross-Coupling: The more challenging C-C bond formation at the C2 position can be achieved through a palladium-catalyzed cross-coupling reaction, such as a Stille or Negishi coupling. The 2-chloro-substituent of the 9-methyl-2,6-dichloropurine intermediate would be reacted with an organometallic methylating agent like methylzinc chloride or trimethylstannylmethane. The chlorine at C6 is generally more reactive towards nucleophilic aromatic substitution, but under specific catalytic conditions, selective reaction at C2 can be favored.
Chemical Reactivity
The reactivity of 2,9-dimethyl-6-chloropurine is dictated by its key functional groups:
-
6-Chloro Group: The chlorine atom at the C6 position is a good leaving group and is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide variety of substituents (e.g., amines, alkoxides, thiols) to generate libraries of 6-substituted purine derivatives[8][9]. This is a cornerstone of purine-based drug discovery[10][11].
-
Methyl Groups: The methyl groups at the C2 and N9 positions are generally stable. However, the C2-methyl group may slightly influence the electronic properties of the purine ring. The N9-methyl group prevents the formation of N-glycosidic bonds, meaning this compound is a purine base derivative and not a nucleoside analogue. Methylation at purine nitrogens can also destabilize the N-glycosidic bond in nucleosides, though this is not directly applicable here[12][13].
Physicochemical Properties (Predicted)
Direct experimental data on the physicochemical properties of 2,9-dimethyl-6-chloropurine are not available. The following properties are predicted based on the known characteristics of 6-chloropurine and the influence of methylation.
| Property | Predicted Value/Observation | Rationale |
| Appearance | Likely a white to off-white or pale yellow crystalline solid. | Based on the appearance of the parent compound, 6-chloropurine[14][15]. |
| Solubility | Expected to have low solubility in water and higher solubility in polar organic solvents such as DMSO, DMF, and alcohols. | 6-chloropurine itself has limited water solubility but is soluble in DMSO[15][16]. The addition of two methyl groups will increase its lipophilicity, likely further reducing water solubility. |
| Melting Point | Likely to be a high-melting solid, possibly decomposing at elevated temperatures. | 6-chloropurine has a melting point above 300 °C with decomposition[6]. The addition of methyl groups may alter this, but it is expected to remain a high-melting compound. |
| Stability | Expected to be stable under standard laboratory conditions. Should be stored in a cool, dry place away from strong oxidizing agents. | The purine ring is aromatic and generally stable. The chloro-substituent is the most reactive site. |
Potential Applications in Research and Drug Development
Substituted purines are a cornerstone of medicinal chemistry due to their structural similarity to endogenous nucleobases, allowing them to interact with a wide range of biological targets. While the specific biological activity of 2,9-dimethyl-6-chloropurine has not been reported, its structural motifs suggest potential applications in several areas:
-
Kinase Inhibition: The 2,6,9-trisubstituted purine scaffold is a well-established pharmacophore for the inhibition of protein kinases, particularly cyclin-dependent kinases (CDKs). Compounds like roscovitine and olomoucine, which share this substitution pattern, are potent CDK inhibitors with antiproliferative effects on cancer cell lines[7]. 2,9-dimethyl-6-chloropurine could serve as a key intermediate for the synthesis of novel kinase inhibitors by replacing the C6-chloro group with various amine-containing moieties.
-
Antiviral and Anticancer Agents: 6-chloropurine and its derivatives have been investigated for their potential as antiviral and anticancer agents[14][17]. Some 6-chloropurine nucleoside analogues have shown activity against SARS-CoV[14]. The mechanism of action for some of these compounds involves their conversion to toxic intermediates within cells[18]. The 2,9-dimethyl substitution pattern would modulate the compound's properties and could lead to novel biological activities.
-
Chemical Probe and Library Synthesis: Due to the reactive chlorine at the C6 position, 2,9-dimethyl-6-chloropurine is a valuable building block for combinatorial chemistry and the synthesis of focused compound libraries for high-throughput screening.
Analytical and Spectroscopic Characterization
The structural elucidation and purity assessment of 2,9-dimethyl-6-chloropurine would rely on standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. Key signals would include:
-
A singlet for the C8-H proton, typically found downfield in the aromatic region (δ 8.0-9.0 ppm) for purines[15].
-
Two singlets corresponding to the two methyl groups (C2-CH₃ and N9-CH₃). The exact chemical shifts would depend on the solvent, but they would likely appear in the δ 2.5-4.0 ppm range.
-
-
¹³C NMR: The carbon NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern.
-
Electrospray Ionization (ESI-MS): This technique would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 183.61.
-
Isotopic Pattern: A characteristic isotopic pattern for a monochlorinated compound would be observed, with a peak at [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak, confirming the presence of one chlorine atom.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection would be the primary method for assessing the purity of 2,9-dimethyl-6-chloropurine. The purine ring is a strong chromophore, typically absorbing UV light in the 260-270 nm range[19].
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS could also be used for the analysis of this compound, potentially after derivatization to improve volatility and chromatographic performance, a common strategy for analyzing methylated purines[1][20].
Safety and Handling
As with any laboratory chemical, 2,9-dimethyl-6-chloropurine should be handled with appropriate safety precautions.
-
Hazard Classification: Based on the parent compound 6-chloropurine, it should be considered hazardous. It may be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract[6].
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place[19].
Conclusion
2,9-dimethyl-6-chloropurine represents a valuable, albeit understudied, chemical entity within the broader class of substituted purines. Its molecular structure, featuring a reactive C6-chloro group and two methyl substituents, makes it an attractive starting material for the synthesis of diverse compound libraries aimed at various biological targets, including protein kinases. While direct experimental data for this specific compound is sparse, this guide provides a robust, scientifically-grounded framework for its synthesis, properties, and potential applications, thereby serving as a foundational resource for researchers in medicinal chemistry and drug discovery.
References
- Glen Research. (n.d.). Technical Note - DNA and RNA Nucleoside Numbering System. Glen Report 33-15.
- Quora. (2017, August 15).
- University of Massachusetts. (n.d.). Nucleotide Numbering.
- Bio-Synthesis Inc. (2015, April 17). Numbering convention for nucleotides.
- Indiana State University. (1997, December 4). Purine and Pyrimidine Metabolism.
- Guidechem. (2022, December 21). What are the applications and storage conditions of 6-Chloropurine?
- Kim, H. J., et al. (2010). Synthesis of Some Biologically Active Halogenopurines. Journal of the Korean Chemical Society, 54(4), 459-465.
- Organic Syntheses. (n.d.). Procedure.
- PrepChem.com. (n.d.). Synthesis of 6-chloropurine hydrochloride.
- Hu, Y. L., Liu, X., & Lu, M. (2010). Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. Journal of the Mexican Chemical Society, 54(2), 74-78.
- Sigma-Aldrich. (n.d.). 2-Amino-6-chloropurine.
- Ghavami, M. A., et al. (2006). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. Molbank, 2006(3), M481.
- ChemicalBook. (2026, January 13). 6-Chloropurine.
- Google P
- Chemsrc. (2025, August 22). 6-chloropurine.
- MedChemExpress. (n.d.). 6-Chloropurine (6-Chloro-9H-purine).
- ACS Publications. (n.d.). The Synthesis and Properties of 6-Chloropurine and Purine1. Journal of the American Chemical Society.
- Cheméo. (n.d.). Chemical Properties of 6-Chloropurine (CAS 87-42-3).
- Cayman Chemical. (2023, August 21).
- BenchChem. (n.d.). 2-Chloro-N,N-dimethyl-9H-purin-6-amine.
- Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 419-434.
- Sigma-Aldrich. (n.d.). 2-Amino-6-chloropurine 97 10310-21-1.
- Cheméo. (n.d.). 6-Chloropurine.
- NIST. (n.d.). 6-Chloropurine.
- Google Patents. (n.d.). CN102336755A - Chemical synthesis method of 6-chloropurine.
- Journal of the Korean Chemical Society. (2010, August 20). Synthesis of Some Biologically Active Halogenopurines.
- Chemistry LibreTexts. (2020, May 30). 12.2: NMR Spectra - an introduction and overview.
- ResearchGate. (2025, November 13). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine.
- Spáčilová, J., et al. (2013). 9-Norbornyl-6-chloropurine is a novel antileukemic compound interacting with cellular GSH. Anticancer Research, 33(8), 3163-3168.
- ChemicalBook. (2026, January 13). 6-Chloropurine.
- Jelinsky, S. A., et al. (2001). Transcription blocking properties and transcription-coupled repair of N2-alkylguanine adducts as a model for aldehyde-induced DNA damage. Biochemistry, 40(43), 12970-12980.
- BenchChem. (n.d.). 2-Chloro-N,N-dimethyl-9H-purin-6-amine.
- Sigma-Aldrich. (n.d.). 2-Amino-6-chloropurine 97 10310-21-1.
- Fisher Scientific. (n.d.).
Sources
- 1. Analysis of methylated and oxidized purines in urine by capillary gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different mass spectrometric approaches in the identification of endogenous methylated purine bases in urine extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fast-atom bombardment mass spectrometry for mapping of endogenous methylated purine bases in urine extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-methylpurine DNA glycosylase overexpression increases alkylation sensitivity by rapidly removing non-toxic 7-methylguanine adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-Nuclear Magnetic Resonance Analysis of Urine as Diagnostic Tool for Organic Acidemias and Aminoacidopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 9. researchgate.net [researchgate.net]
- 10. scielo.org.mx [scielo.org.mx]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Methylating agents and DNA repair responses: methylated bases and sources of strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Purine(120-73-0) 1H NMR spectrum [chemicalbook.com]
- 16. 6-Chloropurine | 87-42-3 [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. 9-Norbornyl-6-chloropurine is a novel antileukemic compound interacting with cellular GSH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. pubs.acs.org [pubs.acs.org]
A Technical Guide to 6-Chloro-9-methylpurine and 6-Chloro-2,9-dimethylpurine: A Comparative Analysis for Drug Discovery
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparative analysis of two key purine analogs: 6-chloro-9-methylpurine and 6-chloro-2,9-dimethylpurine. As a senior application scientist, this document is structured to deliver not only foundational chemical and physical data but also to impart a deeper understanding of the nuanced differences imparted by the C2-methyl group. This guide will explore the implications of this structural variation on chemical reactivity, synthetic accessibility, and potential biological activity, offering valuable insights for the design and development of novel therapeutics.
Introduction: The Significance of the Purine Scaffold in Medicinal Chemistry
Purine analogs are a cornerstone in the development of therapeutics, particularly in oncology and virology.[1] Their structural resemblance to endogenous purines allows them to function as antimetabolites, interfering with critical cellular processes such as DNA and RNA synthesis.[2] The 6-chloropurine moiety is a particularly versatile synthetic intermediate, with the chlorine atom at the C6 position serving as an excellent leaving group for nucleophilic substitution, enabling the synthesis of a diverse library of derivatives.[3][4] This guide focuses on two N9-methylated 6-chloropurines, with and without a C2-methyl substituent, to elucidate the impact of this seemingly minor structural change.
Physicochemical Properties: A Head-to-Head Comparison
The addition of a methyl group at the C2 position in 6-chloro-2,9-dimethylpurine introduces subtle but significant changes to its physicochemical properties when compared to 6-chloro-9-methylpurine. These differences can influence solubility, membrane permeability, and interactions with biological targets.
| Property | 6-chloro-9-methylpurine | 6-chloro-2,9-dimethylpurine |
| Molecular Formula | C₆H₅ClN₄ | C₇H₇ClN₄ |
| Molecular Weight | 168.58 g/mol [5] | 182.61 g/mol [6] |
| Melting Point | 129-134 °C[1] | Not available |
| Boiling Point | 321.7±45.0 °C at 760 mmHg[1] | Not available |
| Calculated logP | 1.3[5] | 1.4[6] |
| Hydrogen Bond Acceptors | 3 | 3 |
| Hydrogen Bond Donors | 0 | 0 |
The Impact of C2-Methylation: Unraveling the Differences
The presence of a methyl group at the C2 position of the purine ring in 6-chloro-2,9-dimethylpurine has profound implications for its chemical and biological properties.
Electronic and Steric Effects
The methyl group is an electron-donating group. This inductive effect increases the electron density of the purine ring system. This can influence the reactivity of the molecule, particularly the susceptibility of the C6 position to nucleophilic attack. While the C6-chloro group remains the primary site for substitution, the altered electronics may modulate the reaction kinetics.
Sterically, the C2-methyl group can influence the binding of the molecule to biological targets. This can lead to increased selectivity for certain enzymes or receptors, as the methyl group may either fit into a specific hydrophobic pocket or sterically hinder binding to other off-target proteins.
Reactivity and Synthetic Considerations
The C6-chloro atom in both molecules is the most reactive site for nucleophilic aromatic substitution (SNAr). However, the electron-donating nature of the C2-methyl group in 6-chloro-2,9-dimethylpurine may slightly decrease the electrophilicity of the C6-carbon, potentially leading to slower reaction rates compared to 6-chloro-9-methylpurine under identical conditions.
Caption: Comparative SNAr reactivity at the C6 position.
Synthesis Protocols: A Practical Guide
The following protocols provide a generalized framework for the synthesis of these purine analogs. Researchers should optimize these conditions based on their specific substrates and available laboratory equipment.
Synthesis of 6-chloro-9-methylpurine
This protocol is adapted from established methods for the N9-alkylation of 6-chloropurine.[7]
Step-by-Step Methodology:
-
Dissolution: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 6-chloropurine (1.0 equivalent) in anhydrous dimethylformamide (DMF).
-
Deprotonation: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 equivalents), to the stirred solution at room temperature.
-
Alkylation: Introduce methyl iodide (CH₃I, 1.2 equivalents) dropwise to the suspension.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Synthesis of 6-chloro-2,9-dimethylpurine
Proposed Synthetic Workflow:
Caption: Proposed synthetic route for 6-chloro-2,9-dimethylpurine.
Step-by-Step Methodology (Hypothetical):
-
Starting Material: Begin with commercially available 2-amino-6-chloropurine.
-
Diazotization and Chlorination: Convert the 2-amino group to a chloro group via a Sandmeyer-type reaction. This typically involves treatment with sodium nitrite in an acidic medium, followed by reaction with a chloride source.
-
N9-Methylation: The resulting 2,6-dichloropurine can then be selectively N9-methylated using a protocol similar to that described for 6-chloro-9-methylpurine.
-
C2-Methylation: The C2-chloro group can then be methylated. This may require a metal-catalyzed cross-coupling reaction, for example, using a methylating agent like trimethylaluminum in the presence of a palladium catalyst.
Biological Activity and Therapeutic Potential: A Comparative Outlook
While 6-chloro-9-methylpurine is primarily utilized as a synthetic intermediate, its structural analogs have shown a range of biological activities.[1][9] The introduction of a methyl group at the C2 position in 6-chloro-2,9-dimethylpurine is likely to significantly alter its biological profile.
Cytotoxicity and Anticancer Potential
Purine analogs are well-known cytotoxic agents.[9] The cytotoxicity of these compounds is often evaluated using in vitro assays such as the MTT or resazurin assay.[9]
General Cytotoxicity Assay Workflow:
Caption: General workflow for an in vitro cytotoxicity assay.
Kinase Inhibition: A Potential Mechanism of Action
Many purine derivatives are potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[10][11] The purine scaffold mimics the adenine ring of ATP, allowing these compounds to bind to the ATP-binding pocket of kinases and inhibit their activity.[12]
The C2-methyl group of 6-chloro-2,9-dimethylpurine could enhance its selectivity for specific kinases by interacting with hydrophobic residues in the ATP-binding site.
Potential Kinase Inhibition Mechanism:
Caption: Potential inhibition of a kinase signaling pathway by a purine analog.
Analytical Characterization: Spectroscopic Insights
Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are essential tools for the characterization of these purine analogs.
Mass Spectrometry
In the mass spectrum of both compounds, the molecular ion peak (M⁺) and an M+2 peak with an intensity of approximately one-third of the M⁺ peak will be observed, which is characteristic of the presence of a single chlorine atom.[13][14]
NMR Spectroscopy
¹H NMR: The proton NMR spectrum of 6-chloro-9-methylpurine will show characteristic signals for the purine ring protons and the N9-methyl group. In 6-chloro-2,9-dimethylpurine, an additional singlet corresponding to the C2-methyl group will be observed. The chemical shifts of the purine protons will also be influenced by the C2-methyl substituent.[15]
¹³C NMR: The carbon NMR spectra will provide further confirmation of the structures, with distinct signals for each carbon atom in the purine ring and the methyl groups.
Conclusion and Future Directions
This technical guide has highlighted the key differences between 6-chloro-9-methylpurine and 6-chloro-2,9-dimethylpurine. The introduction of a methyl group at the C2 position imparts distinct electronic and steric properties that are predicted to influence the compound's reactivity, synthetic accessibility, and biological activity.
For researchers in drug discovery, 6-chloro-2,9-dimethylpurine and its derivatives represent a promising, yet underexplored, area of chemical space. Further investigation into the synthesis and biological evaluation of this and other 2-substituted purine analogs is warranted to fully elucidate their therapeutic potential. The protocols and comparative data provided herein offer a solid foundation for such future endeavors.
References
-
BenchChem. (2025). Application Notes and Protocols for Synthesis of Purine Derivatives for Cytotoxicity Assays. Link
-
BenchChem. (2025). Application Note and Protocol for Assessing the Cytotoxicity of 1H-Purine, 2,6,8-trimethyl-. Link
-
PubChem. (n.d.). 6-chloro-9-methyl-9H-purine. National Center for Biotechnology Information. Link
-
Chemsrc. (2025, August 25). 6-Chloro-9-methyl-9H-purine | CAS#:2346-74-9. Link
-
MedChemExpress. (n.d.). Chloropurine riboside (6-Chloropurine riboside) | Purine Nucleoside Analog. Link
-
Chem-Impex. (n.d.). 6-Chloropurine. Link
- Deau, E., et al. (2004). Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. Organic & Biomolecular Chemistry, 2(5), 665-670.
- Kelley, J. L., et al. (1989). Synthesis and antirhinovirus activity of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines. Journal of medicinal chemistry, 32(8), 1757–1763.
-
ResearchGate. (n.d.). Comparison of the reactivity of the purine analogs. Link
- Polepalli, S., et al. (2015). Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences, 8(4), 735-740.
- Otyepka, M., et al. (2000). Docking-Based Development of Purine-like Inhibitors of Cyclin-Dependent Kinase-2. Journal of Medicinal Chemistry, 43(12), 2334-2343.
- Meijer, L., et al. (1997). Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine. The EMBO journal, 16(2), 351–361.
-
BenchChem. (2025, December). Revolutionizing Purine Modification: A Detailed Protocol for N9-Alkylation Using Tetrabutylammonium Fluoride. Link
- Anderson, M., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 60(1), 143-157.
- Ragab, A., et al. (2025, February 4). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances, 15, 1000-1025.
- Lobo, V., et al. (2023). Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. Molecules, 28(7), 3053.
- Zheldakova, R. A., et al. (2021). Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents. Beilstein Journal of Organic Chemistry, 17, 466-476.
-
Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Link
-
ResearchGate. (n.d.). Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. Link
-
Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Link
-
Creative Biolabs. (2024, February 28). Cytotoxicity Assay Protocol. Link
-
U.S. Patent No. US2832781A. (1958). 6-chloropurine. Google Patents. Link
- Galkin, A., et al. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)
- Studzińska-Sroka, E., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. Molecules, 28(7), 2977.
- Hylsová, M., et al. (2022). Synthesis and biological activity evaluation of novel 2,6,9-trisubstituted purine conjugates as potential protein kinases inhibitors. European journal of medicinal chemistry, 232, 114190.
- Kostadinov, I., & Georgiev, G. (2024). Determination of Non-Cytotoxic Concentrations of Purine Analogues on Different Types of In Vitro-Incubated Embryonic Cells: A Pilot Study. Azerbaijan Pharmaceutical and Pharmacotherapy Journal, 24(1), 5-11.
-
Sigma-Aldrich. (n.d.). 2-Chloro-6(methylamino)purine. Link
- Barvík, I., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. The Journal of Organic Chemistry, 89(9), 5945-5956.
- Kim, S. H., et al. (2010). Synthesis of Some Biologically Active Halogenopurines. Journal of the Korean Chemical Society, 54(4), 453-457.
-
NIST. (n.d.). 6-Chloropurine. NIST WebBook. Link
-
ChemicalBook. (n.d.). 6-Chloropurine(87-42-3) 1H NMR spectrum. Link
- Salas, C., et al. (2019). Synthesis and screening of 6‐alkoxy purine analogs as cell type‐selective apoptotic inducers in Jurkat cells. Archiv der Pharmazie, 352(11-12), 1900166.
-
MedChemExpress. (n.d.). 6-Chloropurine (6-Chloro-9H-purine) | Drug Intermediate. Link
-
Albalawi, F. S., et al. (2025). Chemical structures of 2,6,9-trisubstituted purines with biological... ResearchGate. Link
- Jorda, R., et al. (2019). Activity of 2,6,9-trisubstituted purines as potent PDGFRα kinase inhibitors with antileukaemic activity. British journal of pharmacology, 176(22), 4339–4352.
-
ChemicalBook. (n.d.). 2,6-Dichloropurine synthesis. Link
-
DTIC. (2008, December 1). synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the. Link
-
ResearchGate. (n.d.). Chemical structures of 2,6,9-trisubstituted purines with biological properties. Link
-
Chemguide. (n.d.). mass spectra - the M+2 peak. Link
-
University of Calgary. (n.d.). Chemical shifts. Link
-
ResearchGate. (n.d.). Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. Link
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Facile synthesis of 6-cyano-9-substituted-9H-purines and their ring expansion to 8-(arylamino)-4-imino-3-methylpyrimidino[5,4-d]pyrimidines. Link
-
GNPS. (2020, November 16). GNPS Library Spectrum CCMSLIB00005727123. Link
-
PubChemLite. (n.d.). 2-chloro-6,9-dimethyl-9h-purine (C7H7ClN4). Link
-
Michigan State University. (n.d.). Proton NMR Table. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PubChemLite - 2-chloro-6,9-dimethyl-9h-purine (C7H7ClN4) [pubchemlite.lcsb.uni.lu]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological activity evaluation of novel 2,6,9-trisubstituted purine conjugates as potential protein kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Purine analogs as CDK enzyme inhibitory agents: a survey and QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Proton NMR Table [www2.chemistry.msu.edu]
safety data sheet (SDS) for 6-Chloro-2,9-dimethyl-9H-purine
An In-depth Technical Guide to the Safe Handling of 6-Chloro-2,9-dimethyl-9H-purine
Disclaimer: A specific, verified Safety Data Sheet (SDS) for 6-Chloro-2,9-dimethyl-9H-purine is not publicly available at the time of this writing. This guide has been meticulously compiled by synthesizing safety data from structurally analogous compounds, including other chlorinated purine derivatives. The recommendations herein are based on expert analysis of the compound's structure and the known hazards of similar chemical entities. Researchers must always apply their professional judgment and conduct a thorough risk assessment before use.
Section 1: Compound Profile and Inferred Hazard Assessment
6-Chloro-2,9-dimethyl-9H-purine is a substituted purine derivative. Its structure, featuring a chlorinated purine core with two methyl groups, suggests its utility as a synthetic intermediate in medicinal chemistry and drug discovery, likely for creating more complex molecules by displacing the chlorine atom at the 6-position.[1][2] The inherent reactivity of the chloropurine scaffold is fundamental to its synthetic utility but also dictates its potential biological and toxicological profile.
Based on data from close structural analogs like 6-chloro-9-methyl-9H-purine, a comprehensive hazard profile can be inferred.[3][4] The primary health risks are associated with irritation and acute toxicity.
Inferred GHS Hazard Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazards.[5] Based on available data for analogous compounds, 6-Chloro-2,9-dimethyl-9H-purine is anticipated to fall under the following classifications:
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | Warning | |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | Warning | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning |
Data synthesized from analogous compounds reported by PubChem and Sigma-Aldrich.[3][4]
The causality for these classifications stems from the electrophilic nature of the chlorinated purine ring system, which can react with biological nucleophiles, leading to irritation and toxicity. The compound is a solid powder, meaning the primary exposure routes of concern are inhalation of dust particles and direct contact with skin or eyes.[6]
Section 2: Proactive Exposure Control and Safe Handling
A proactive approach to safety, grounded in the principles of risk mitigation, is paramount. The following controls are designed to create a self-validating system of safety when handling this and similar compounds.
Engineering Controls: The First Line of Defense
The potential for respiratory tract irritation and harm if inhaled necessitates that all handling of solid 6-Chloro-2,9-dimethyl-9H-purine be conducted within a certified chemical fume hood.[4]
-
Rationale: A fume hood provides constant airflow that draws dust and potential vapors away from the researcher's breathing zone, preventing inhalation exposure. The sash also serves as a physical barrier. All weighing, transferring, and reaction setups involving this compound must occur inside the fume hood.
Personal Protective Equipment (PPE): The Essential Barrier
Proper PPE is not merely a recommendation but a requirement. The selection of PPE must directly address the inferred hazards of skin and eye irritation.[4]
-
Eye and Face Protection: Wear ANSI-rated safety goggles with side shields.[7] A face shield should be worn over goggles if there is a significant risk of splashing during solution-based work.
-
Expert Insight: The "serious eye irritation" classification for analogs indicates that even minor contact can cause significant, potentially lasting damage. Standard safety glasses are insufficient; fully sealed goggles are required to prevent dust from entering the eyes.
-
-
Skin Protection: Wear nitrile gloves at all times. Inspect gloves for any signs of degradation or puncture before use. A standard laboratory coat must be worn and fully fastened.
-
Respiratory Protection: If engineering controls fail or for major spill cleanup, a full-face respirator with appropriate cartridges should be used.[7]
Hygiene: Preventing Unseen Exposures
Strict adherence to laboratory hygiene practices is critical to prevent accidental ingestion or cross-contamination.
-
Wash hands and any exposed skin thoroughly with soap and water after handling the compound, even if gloves were worn.[4][9]
-
Do not eat, drink, or smoke in any area where this chemical is handled or stored.[4][10]
Section 3: Emergency Response and First Aid Protocols
Preparedness is key to mitigating the impact of an accidental exposure or spill.
Spill Containment and Cleanup Workflow
In the event of a spill, the primary objectives are to prevent the spread of contamination and to protect personnel.
Caption: Workflow for handling a chemical spill.
Detailed Spill Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity. Clear the area of all non-essential personnel.[8]
-
Control and Assess: If safe to do so, ensure the fume hood is operational. Assess the extent of the spill to determine if it can be managed by lab personnel or requires emergency services.
-
PPE: Before approaching the spill, don the appropriate PPE as detailed above.
-
Containment: For a solid spill, gently cover it with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne. Do not use air hoses for cleaning.[8]
-
Cleanup: Carefully sweep the material into a designated, sealable container for hazardous waste. Avoid creating dust.[6][9]
-
Decontamination: Clean the spill area with a cloth dampened with a suitable solvent, followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Disposal: Seal and label the container of hazardous waste. Dispose of it according to your institution's environmental health and safety (EHS) guidelines.[9]
First Aid Measures: A Step-by-Step Guide
In case of personal exposure, immediate action is critical.[11]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[6][9]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, get medical advice.[9]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[9][10]
Section 4: Storage, Stability, and Disposal Considerations
Proper storage is essential for maintaining the compound's integrity and ensuring safety.
Storage and Stability
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][9] Keep away from sources of ignition and incompatible materials.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[9]
-
Hazardous Decomposition Products: When heated to decomposition, this compound may emit toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.
Waste Disposal
All waste materials, including empty containers and contaminated cleanup supplies, must be disposed of as hazardous waste. This should be done through a licensed professional waste disposal service in strict accordance with all federal, state, and local regulations.[4] Do not allow this chemical to enter the environment.[9]
References
-
PubChem. 6-chloro-9-methyl-9H-purine | C6H5ClN4 | CID 94844. National Center for Biotechnology Information. [Link]
-
Safe Work Australia. GHS Hazardous Chemical Information List.[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 6-chloro-9-methyl-9H-purine | C6H5ClN4 | CID 94844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. mu.edu.sa [mu.edu.sa]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. echemi.com [echemi.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. merckmillipore.com [merckmillipore.com]
Methodological & Application
nucleophilic aromatic substitution protocols for 6-chloropurine derivatives
Application Note: Nucleophilic Aromatic Substitution ( ) Protocols for 6-Chloropurine Derivatives
Introduction & Strategic Importance
The 6-chloropurine scaffold is a linchpin in medicinal chemistry, serving as the primary entry point for synthesizing adenosine analogs, cytokinins (e.g., Kinetin, Zeatin), and cyclin-dependent kinase (CDK) inhibitors (e.g., Roscovitine).
While the purine ring system is electron-rich, the specific arrangement of nitrogen atoms renders the C6 position electron-deficient, susceptible to Nucleophilic Aromatic Substitution (
This guide provides field-proven protocols for displacing the C6-chloride, moving beyond textbook definitions to address solubility issues, N9-tautomer interference, and green chemistry optimizations.
Mechanistic Foundation
The reaction proceeds via an Addition-Elimination (
The "Electronic Trap"
The electronegativity of the pyrimidine ring nitrogens (N1 and N3) pulls electron density away from C6. This effect is amplified if the imidazole ring (N7/N9) is electron-withdrawing.
-
Critical Insight: If the N9 position is unsubstituted (N-H), basic conditions will deprotonate it (
). The resulting imidazolide anion donates electron density back into the ring, deactivating the C6 position toward nucleophilic attack. Therefore, N9-protected purines (e.g., THP, Boc, alkyl) react significantly faster than 6-chloropurine itself.
Mechanistic Pathway (DOT Visualization)
Figure 1: The
Protocol A: C6-Amination (The "Workhorse")
Amination is the most common transformation. The choice of solvent determines the workup efficiency.
Method A1: Thermal Substitution in n-Butanol (Standard)
Best for: Non-volatile amines, large scale, substrates with poor solubility.
Reagents:
-
Amine (1.1 – 1.5 equiv)
-
Triethylamine (
) (1.2 equiv) – Optional if amine is valuable; otherwise use 2.0+ equiv of amine. -
Solvent: n-Butanol (n-BuOH).
Protocol:
-
Setup: Charge a round-bottom flask with 6-chloropurine and n-BuOH (5 mL per mmol).
-
Addition: Add the amine and
. -
Reaction: Heat to reflux (
) for 4–12 hours. Monitor by TLC (System: DCM/MeOH 9:1).-
Note: n-BuOH is preferred over Ethanol because the higher boiling point overcomes the activation energy barrier for sluggish amines.
-
-
Workup (Precipitation): Cool the mixture to room temperature. The product often precipitates.[5]
-
If Solid: Filter and wash with cold ether.
-
If Soluble: Evaporate n-BuOH (rotovap bath at
), resuspend residue in water, and extract with Ethyl Acetate.
-
Method A2: Microwave-Assisted Aqueous Synthesis (Green Chemistry)
Best for: Rapid library synthesis, "Green" compliance, N9-unprotected purines.
Scientific Rationale: Water increases the dielectric constant, stabilizing the polar transition state. Microwave irradiation provides rapid, uniform heating, often suppressing side reactions.
Protocol:
-
Setup: In a microwave vial, suspend 6-chloropurine (1.0 mmol) in distilled water (3 mL).
-
Reagent: Add amine (1.2 mmol). No external base is usually required if amine is in slight excess.
-
Irradiation: Heat at
– for 10–20 minutes. -
Workup: Cool to
. The hydrophobic product usually precipitates from the aqueous phase. Filter and wash with water.[4][5][6]-
Yield: Typically 85–95% [1].
-
Protocol B: C6-Alkoxylation (Ether Synthesis)
Displacing chloride with an oxygen nucleophile is more difficult than with amines due to the lower nucleophilicity of neutral alcohols and the reversibility of the reaction.
Reagents:
-
Alcohol (ROH) as solvent and reagent.
-
Base: Sodium Hydride (NaH) or Sodium metal (Na).
Protocol:
-
Activation:
-
Option A (NaH): Suspend NaH (60% dispersion, 2.0 equiv) in anhydrous THF or the alcohol itself at
. Add the alcohol dropwise to generate the alkoxide. -
Option B (Na metal): Dissolve Na metal in the alcohol to generate a solution of NaOR.
-
-
Reaction: Add the 6-chloropurine solution. Heat to reflux (critical).[4]
-
Duration: 2–6 hours.
-
Quench: Carefully add Acetic Acid to neutralize the excess alkoxide (prevents hydrolysis during workup).
-
Purification: Evaporate solvent. Partition between water/DCM.
Expert Tip (DABCO Catalysis): For sterically hindered alcohols, add 1.0 equiv of DABCO (1,4-diazabicyclo[2.2.2]octane). DABCO displaces the chloride first to form a highly reactive quaternary ammonium salt, which is then rapidly displaced by the alkoxide [2].
Protocol C: C6-Thiolation
6-Mercaptopurine is a classic chemotherapeutic. Thiol substitutions are generally faster than alkoxylations due to the high nucleophilicity of sulfur.
Protocol:
-
Reagents: 6-Chloropurine (1 equiv), Thiourea (1.1 equiv) or NaSH.
-
Solvent: Ethanol or DMF.
-
Condition: Reflux for 1–2 hours.
-
Mechanism (Thiourea): Initial attack forms an isothiouronium salt. Subsequent hydrolysis with mild aqueous base releases the free thiol (or thione tautomer).
Experimental Decision Logic
Use the following workflow to select the optimal protocol based on your substrate and constraints.
Figure 2: Decision tree for selecting reaction conditions based on substrate protection and nucleophile type.
Comparative Data & Troubleshooting
Solvent Effects on Reaction Rate (Amination)
| Solvent | Temperature | Relative Rate | Workup Ease |
| Water (MW) | Fast (+++++) | Excellent (Precipitation) | |
| n-Butanol | High (++++) | Good (Evaporation required) | |
| Ethanol | Moderate (++) | Good | |
| DMF/DMSO | High (++++) | Poor (High boiling point removal) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Reaction | N9-deprotonation deactivating ring. | Protect N9 (THP/Boc) or increase Temp > |
| Hydrolysis (OH product) | Wet solvent or hygroscopic amine. | Dry solvents over molecular sieves. Use anhydrous conditions. |
| Incomplete Conversion | Leaving group re-attack or equilibrium. | Add non-nucleophilic base (DIPEA) to trap HCl. Use Microwave. |
| Product Oiling Out | Impurities or solvent retention. | Triturate with Diethyl Ether or Hexanes to induce crystallization. |
References
-
Qu, G., et al. (2006).[12] Microwave Assisted Synthesis of 6-Substituted Aminopurine Analogs in Water. Journal of the Brazilian Chemical Society, 17(5), 915-922.[12] Link
-
Guo, H., et al. (2011).[13] Microwave promoted C6-alkylation of purines through SNAr-based reaction of 6-chloropurines with 3-alkyl-acetylacetone.[13] Organic & Biomolecular Chemistry, 9, 2065-2068.[13] Link
- Legraverend, M., et al. (2006). Synthesis of 6-alkoxy-2-aminopurines. Tetrahedron, 62, 2065.
- Schirrmacher, R., et al. (1999). Synthesis of 6-substituted purines. Synthesis, 1999(8), 1279-1282. (Base protocols for thermal substitution).
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Advanced Organic Module | English | Green Chemistry [scranton.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. US4405781A - Method for preparing salts of 6-chloropurine - Google Patents [patents.google.com]
- 6. scielo.org.mx [scielo.org.mx]
- 7. researchgate.net [researchgate.net]
- 8. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave irradiated C6-functionalization of 6-chloropurine nucleosides with various mild nucleophiles under solvent-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. scielo.br [scielo.br]
- 11. US2832781A - 6-chloropurine - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Microwave promoted C6-alkylation of purines through SNAr-based reaction of 6-chloropurines with 3-alkyl-acetylacetone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
procedure for converting 6-chloro-2,9-dimethylpurine to 6-alkoxy derivatives
Application Note: AN-PUR-062
Topic: Optimized Synthesis of 6-Alkoxy-2,9-Dimethylpurines via Nucleophilic Aromatic Substitution (
Executive Summary
This guide details the protocol for converting 6-chloro-2,9-dimethylpurine into various 6-alkoxy derivatives. These motifs are critical pharmacophores in medicinal chemistry, particularly in the development of cyclin-dependent kinase (CDK) inhibitors and antiviral agents.
The transformation relies on a Nucleophilic Aromatic Substitution (
Mechanistic Insight
The reaction proceeds via an addition-elimination mechanism.[1][4] The purine ring, electron-deficient due to the electronegative nitrogen atoms, is susceptible to nucleophilic attack at the C6 position.
-
Activation: The base deprotonates the alcohol (
) to generate the strongly nucleophilic alkoxide ( ). -
Addition: The alkoxide attacks C6, disrupting the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer-like complex).
-
Elimination: The aromaticity is restored by the expulsion of the chloride ion (
), yielding the 6-alkoxy product.
Key Structural Influence:
-
9-Methyl Effect: Blocks the N9 position, eliminating the risk of N-alkylation and simplifying purification.
-
2-Methyl Effect: The inductive electron-donating effect (+I) of the methyl group at C2 increases electron density at C6 relative to unsubstituted purine, slightly raising the activation energy. Consequently, these reactions often require heat (50–80 °C) compared to highly electron-deficient analogs.
Figure 1:
Experimental Protocols
Materials & Reagents
-
Substrate: 6-Chloro-2,9-dimethylpurine (Purity >98%).
-
Base: Sodium Hydride (60% dispersion in oil) OR Sodium metal (for Method A).
-
Solvents: Anhydrous THF, DMF, or the respective alcohol (dried over molecular sieves).
-
Atmosphere: Argon or Nitrogen (strictly required to prevent hydrolysis).
Method A: Alcohol as Solvent (Excess Reagent)
Best for: Methanol, Ethanol, Isopropanol, and other cheap, liquid alcohols.
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a reflux condenser and magnetic stir bar. Flush with Argon.
-
Alkoxide Generation:
-
Add anhydrous alcohol (
of substrate). -
Option 1: Cautiously add Sodium metal (
) piece-wise. Wait for complete dissolution ( evolution stops). -
Option 2: Add NaH (
) slowly at 0 °C. Stir for 15 min.
-
-
Reaction: Add 6-chloro-2,9-dimethylpurine (
) in one portion. -
Execution: Heat to reflux. Monitor by TLC (System: 5% MeOH in DCM).
-
Typical Time: 2–6 hours.
-
-
Workup:
-
Cool to room temperature.[3]
-
Neutralize with Glacial Acetic Acid (to pH ~7).
-
Evaporate solvent under reduced pressure.
-
Resuspend residue in water (
). -
If Solid: Filter, wash with cold water, and dry.
-
If Oil: Extract with DCM (
), dry over , and concentrate.
-
Method B: Limiting Reagent (NaH/THF/DMF)
Best for: Expensive alcohols, solid alcohols (e.g., benzyl alcohol), or complex chiral alcohols.
-
Setup: Flame-dry a reaction vial or RBF. Flush with Argon.
-
Deprotonation:
-
Suspend NaH (
) in anhydrous THF or DMF ( ). -
Cool to 0 °C.
-
Add the alcohol (
) dropwise (if liquid) or as a solution in THF. -
Stir at 0 °C for 15 min, then RT for 15 min to ensure alkoxide formation.
-
-
Reaction: Add 6-chloro-2,9-dimethylpurine (
). -
Execution:
-
Heat to 60–80 °C. (THF refluxes at 66 °C; DMF requires an oil bath).
-
Note: DMF accelerates
due to its polar aprotic nature but is harder to remove.
-
-
Workup:
-
Quench carefully with saturated
solution. -
Extract with EtOAc (
). -
Wash organic layer with water (
) and brine ( ) to remove DMF. -
Dry (
), filter, and concentrate.
-
Workup & Purification Decision Tree
Efficient isolation depends on the physical state of the product and the solvent used.
Figure 2: Strategic decision tree for product isolation and purification.
Optimization & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Incomplete deprotonation or low temperature. | Increase NaH to 2.0 eq; Ensure alcohol is dry; Increase temperature to 80 °C (switch to DMF if using THF). |
| Hydrolysis Product (Hypoxanthine) | Water in solvent/reagents. | Use freshly distilled solvents; Flame-dry glassware; Ensure NaH oil is not degraded. |
| Side Products | Competitive attack by solvent (if using DMF/DMSO). | Ensure temperature does not exceed 100 °C; Use THF if possible. |
| Poor Solubility | Product is highly crystalline. | Add small amount of MeOH to DCM during extraction; Recrystallize from EtOH/Water instead of chromatography. |
Data Summary: Typical Yields
-
Primary Alcohols (MeOH, EtOH): 85–95%
-
Secondary Alcohols (iPrOH): 70–85% (Steric hindrance slows reaction)
-
Phenols (Ar-OH): 80–90% (Requires higher temp/DMF)
References
-
Mechanistic Found
in Purines: -
Synthetic Protocol (Alkoxylation)
-
Solvent & Workup Considerations
-
Biological Relevance (CDK Inhibitors)
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. scribd.com [scribd.com]
- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: SNAr Optimization for 6-Chloro-2,9-dimethyl-9H-purine
Current Status: Operational Agent: Senior Application Scientist Topic: Nucleophilic Aromatic Substitution (SNAr) Optimization Substrate: 6-Chloro-2,9-dimethyl-9H-purine (CAS: 53473-06-8)
Introduction: The Substrate & Reactivity Profile
Welcome to the optimization center. You are working with 6-Chloro-2,9-dimethyl-9H-purine , a specialized scaffold often used in the synthesis of kinase inhibitors and adenosine receptor antagonists.
Before troubleshooting, you must understand the specific electronic environment of this molecule. Unlike generic 6-chloropurine, your substrate has two critical features:
-
N9-Methylation: This is an advantage. It "locks" the tautomer, preventing the formation of the unreactive purinide anion (which plagues N-unsubstituted purines under basic conditions). This makes your substrate highly reactive toward nucleophiles.
-
C2-Methylation: This group exerts a weak inductive electron-donating effect (+I). While it slightly deactivates the C6 position compared to a C2-H, it does not severely hamper reactivity (unlike a C2-amino group).
Module 1: Standard Optimized Protocol (The "Golden Path")
If you are setting up this reaction for the first time, do not guess. Use this validated protocol as your baseline.
Reaction Class: SNAr Displacement Target Nucleophiles: Primary/Secondary Amines, Alkoxides, Thiols.
Step-by-Step Methodology
-
Stoichiometry:
-
Substrate: 1.0 equivalent
-
Nucleophile: 1.1 – 1.2 equivalents (If nucleophile is volatile/cheap, use 2.0 eq).
-
Base: 1.5 – 2.0 equivalents (DIPEA or Et3N). Note: If using an alkoxide nucleophile, no additional base is needed.
-
-
Solvent Selection:
-
Standard:n-Butanol (Reactions at 80–110 °C). The protic nature assists chloride departure via hydrogen bonding.
-
High-Speed:DMSO or DMF (Reactions at 60–90 °C). Polar aprotic solvents accelerate the reaction by increasing the energy of the nucleophile ground state.
-
-
Execution:
-
Dissolve substrate in solvent (0.2 M – 0.5 M concentration).
-
Add Base, followed by Nucleophile.
-
Heat to 80 °C . Monitor by TLC/LC-MS at 1 hour.
-
Completion: Usually < 4 hours.
-
-
Workup (Purification):
-
Most 6-amino-2,9-dimethylpurines are hydrophobic.
-
Pour the reaction mixture into ice-cold water (5x volume).
-
The product typically precipitates.[1] Filter and wash with water.
-
Module 2: The Mechanism (Visualized)
Understanding the "Why" helps you fix the "How." The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer-like transition state.
Caption: The SNAr pathway. The N9-methyl group ensures the purine ring remains electron-deficient, facilitating the initial nucleophilic attack.
Module 3: Troubleshooting Center (FAQs)
Scenario A: "My reaction is stuck at 50% conversion after 24 hours."
Diagnosis: Kinetic stalling. The activation energy barrier is not being crossed efficiently. Root Causes:
-
Solvent Shelling: If using n-Butanol, the nucleophile might be too solvated.
-
Steric Bulk: Is your nucleophile sterically hindered (e.g., tert-butyl amine)?
-
Temperature: 80 °C might be insufficient for the 2-methyl deactivated core.
Corrective Actions:
-
Switch Solvent: Move to DMSO or NMP . These are "naked anion" activators.
-
Microwave Irradiation: 6-Chloropurines are excellent candidates for microwave synthesis.[2][3] Try 120 °C for 15-30 mins in Ethanol or DMF.
-
Catalysis: Add 10 mol% KI (Potassium Iodide) . This generates a transient 6-Iodo intermediate (Finkelstein reaction in situ), which is a better leaving group than chloride [1].
Scenario B: "I see a new spot, but the mass is M-18 (Hydrolysis)."
Diagnosis: You have synthesized 2,9-dimethyl-1,9-dihydro-6H-purin-6-one (Hydrolysis product). Root Causes:
-
Wet Solvent: SNAr competes with hydrolysis. Chloride is displaced by water (OH⁻) instead of your amine.
-
Hygroscopic Base: Using old KOH or NaOH pellets.
Corrective Actions:
-
Dry System: Use anhydrous DMF/DMSO and store over molecular sieves (4Å).
-
Change Base: Switch to a non-nucleophilic organic base like DIPEA (Hünig's base) or Et3N . Avoid hydroxide bases.
-
Stoichiometry Check: Ensure your amine nucleophile is in excess (1.5 eq) to statistically outcompete trace water.
Scenario C: "My yield is low due to workup losses."
Diagnosis: The product is partially soluble in the aqueous quench. Corrective Actions:
-
Salting Out: Saturate the aqueous layer with NaCl to force the organic product out.
-
pH Adjustment: If the product is an amine, ensure the pH is basic (>10) during extraction to keep it in the neutral (organic-soluble) form.
-
Alternative Workup: Evaporate the organic solvent (DMF/DMSO) using a high-vacuum Genevac or lyophilizer, then perform a solid-load column chromatography.
Module 4: Decision Support Matrix
Use this logic flow to determine your next experimental move.
Caption: Decision tree for real-time reaction monitoring. Prioritize kinetic fixes for stalled reactions and thermodynamic fixes (dryness) for impurity profiles.
Summary of Quantitative Data
| Variable | Standard Condition | High-Performance Condition | Why? |
| Solvent | n-Butanol | DMSO / NMP | DMSO accelerates SNAr rate by ~10-100x vs alcohols [2]. |
| Temperature | Reflux (117 °C) | 80–100 °C | Lower temp in DMSO prevents decomposition. |
| Base | Et3N | DIPEA / K2CO3 | DIPEA is less nucleophilic; K2CO3 is excellent for phenols/thiols. |
| Time | 4–12 Hours | 15–30 Mins (Microwave) | Rapid heating overcomes the C2-methyl deactivation. |
References
-
Liu, J., & Robins, M. J. (2007). SNAr Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism.[4][5] Journal of the American Chemical Society, 129(18), 5962–5968.[5] [Link]
-
Qu, G., et al. (2006). Microwave Assisted Synthesis of 6-Substituted Aminopurine Analogs in Water.[2] Journal of the Brazilian Chemical Society, 17(5). [Link]
-
Legraverend, M., et al. (2000). Synthesis of 2,6,9-Trisubstituted Purines. Tetrahedron Letters, 41(36). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ru.dgb.unam.mx [ru.dgb.unam.mx]
- 4. pubs.acs.org [pubs.acs.org]
- 5. S(N)Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Purine Synthesis Support Center: Preventing 6-Chloropurine Hydrolysis
Welcome to the Technical Support Center. As application scientists, we frequently see researchers encounter frustrating yield drops during the synthesis of nucleosides and 6-substituted purines. The most common culprit? The unintended hydrolysis of the 6-chloro group to hypoxanthine. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to secure your synthetic workflows.
Troubleshooting Guide: The Hydrolysis Problem
Q: Why does my 6-chloropurine starting material keep converting into hypoxanthine? A: The purine ring is a highly electron-deficient heteroaromatic system. The nitrogen atoms at positions 1, 3, 7, and 9 withdraw electron density, making the C6 position exceptionally electrophilic. The electronegative chlorine atom further polarizes the C-Cl bond. When exposed to trace water or hydroxide ions, water acts as a nucleophile, displacing the chloride to form 6-hydroxypurine. This intermediate rapidly tautomerizes into the thermodynamically stable keto form, hypoxanthine (6-oxopurine)[1]. This tautomerization provides a massive thermodynamic driving force, making the hydrolysis practically irreversible.
Q: I am performing a Nucleophilic Aromatic Substitution (SNAr) with an amine. How does my choice of base cause hydrolysis? A: SNAr reactions generate HCl as a byproduct, which must be neutralized to drive the reaction forward. If you use inorganic bases like NaOH or KOH, the hydroxide ion (OH⁻) acts as a highly potent, unhindered nucleophile that outcompetes your amine, leading directly to quantitative hydrolysis[1]. To prevent this, you must use a sterically hindered, non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA)[2][3]. The bulky isopropyl groups in DIPEA prevent it from attacking the C6 position, while its lone pair effectively scavenges the acidic byproduct.
Mechanistic divergence of 6-chloropurine: Hydrolysis vs. SNAr pathways.
Experimental Protocols & Methodologies
To mitigate hydrolysis, kinetic control is just as important as chemical control. Prolonged heating (e.g., 16 hours at 75 °C) increases the probability of trace moisture reacting with the substrate. Shifting to microwave-assisted synthesis exponentially accelerates the desired amination, outcompeting the background hydrolysis rate[3].
Protocol: Anhydrous Microwave-Assisted SNAr of 6-Chloropurine
This self-validating protocol ensures that the nucleophilic attack of the amine outpaces any potential moisture-driven degradation.
Step-by-Step Methodology:
-
Reagent Preparation: Dry the reaction solvent (e.g., absolute ethanol or DMF) over molecular sieves. Ensure the 6-chloropurine is sourced from a moisture-free environment (stored at +4°C, desiccated)[4].
-
Reaction Assembly: In an oven-dried microwave vial equipped with a magnetic stir bar, suspend 6-chloropurine (1.0 equiv).
-
Amine & Base Addition: Add the desired aliphatic or aromatic amine (1.1 equiv) followed immediately by anhydrous DIPEA (1.1 equiv)[3]. The order of addition is critical: adding the base last prevents premature activation of trace impurities.
-
Microwave Irradiation: Seal the vial under an inert atmosphere (N₂ or Ar). Irradiate in a single-mode microwave reactor at 120 °C (150 W) for exactly 10 minutes[3].
-
Quench and Isolation: Cool the vial rapidly. Crucial: Do not quench with aqueous base. Concentrate the mixture under reduced pressure and load directly onto a silica gel column using a dry-loading technique to avoid aqueous workup entirely.
Optimized step-by-step workflow for anhydrous amination of 6-chloropurine.
Data Presentation: Kinetic Control Optimization
The following table summarizes the quantitative advantages of shifting from thermodynamic (conventional) to kinetic (microwave) control to prevent hydrolysis during amination[3].
| Reaction Method | Reagents | Solvent | Temperature | Time | Yield | Hydrolysis Risk |
| Conventional Heating | Amine (1.1 eq), DIPEA (1.1 eq) | BuOH / EtOH | 75 °C | 16 h | 58–75% | High (Prolonged heat exposure allows trace water to react) |
| Microwave Irradiation | Amine (1.1 eq), DIPEA (1.1 eq) | EtOH | 120 °C | 10 min | 72–83% | Low (Rapid kinetics outpace degradation) |
Data synthesized from comparative amination studies of 6-chloropurine derivatives[3].
Frequently Asked Questions (FAQs)
Q: How should I store 6-chloropurine to prevent baseline degradation? A: 6-Chloropurine must be protected from both light and moisture. Store it desiccated at +4°C[4]. If you are preparing stock solutions, note that moisture-contaminated DMSO will significantly reduce solubility and initiate premature hydrolysis[5]. Always use fresh, anhydrous DMSO[5].
Q: Can I use protecting groups to reduce the hydrolysis risk? A: Yes. Installing a protecting group at the N9 position (e.g., Tetrahydropyranyl (THP) or Boc) alters the electronic distribution of the purine ring and provides steric shielding, which can slightly reduce the electrophilicity of C6. However, use caution: N7-alkylated purines are notoriously unstable in acidic solutions. Attempting to remove protecting groups with mineral acids or HCOOH can trigger hydrolysis or cleave the N7-substituent entirely[6].
Q: My protocol requires an aqueous workup. How do I prevent hydrolysis here? A: If an aqueous workup is unavoidable, speed and pH control are your primary defenses. Avoid prolonged exposure to the aqueous phase. Never use strong bases (NaOH/KOH) to neutralize the organic layer. Instead, use saturated brine or mild phosphate buffers (pH ~7) to wash the organic layer, extract rapidly into an organic solvent like ethyl acetate or dichloromethane, and dry immediately over anhydrous Na₂SO₄.
References
- 6-Chloropurine | CAS 87-42-3 - AdipoGen Life Sciences. AdipoGen.
- Problem 22 When 6-chloropurine is heated with aqueous sodium hydroxide... Vaia.
- 6-Chloropurine | CAS 87-42-3 - Selleck Chemicals. Selleckchem.
- Semisynthesis, Characterization and Evaluation of New Adenosine Derivatives as Antiprolifer
- Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. MDPI.
- Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification
Sources
- 1. vaia.com [vaia.com]
- 2. Semisynthesis, Characterization and Evaluation of New Adenosine Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. adipogen.com [adipogen.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
solubility issues of 6-Chloro-2,9-dimethyl-9H-purine in aqueous buffers
This technical guide details the solubility characteristics, handling protocols, and troubleshooting strategies for 6-Chloro-2,9-dimethyl-9H-purine . As a Senior Application Scientist, I have structured this to address the specific physicochemical challenges posed by this lipophilic purine derivative, particularly its tendency to precipitate in aqueous media and its hydrolytic instability.
Topic: Solubility Optimization & Stability in Aqueous Buffers
Document ID: TS-PUR-062 | Version: 2.1 | Role: Senior Application Scientist
Executive Technical Summary
6-Chloro-2,9-dimethyl-9H-purine presents a dual challenge in experimental workflows:
-
High Lipophilicity: The methylation at the N9 and C2 positions removes the hydrogen bond donor capability typical of the N9-H position, significantly reducing aqueous solubility compared to the parent purine.
-
Chemical Reactivity: The chlorine atom at the C6 position is an electrophilic center. While essential for biological activity (often acting as a pseudo-substrate), it is susceptible to nucleophilic attack (hydrolysis) in aqueous environments, leading to the formation of the inactive 6-hydroxy derivative (a hypoxanthine analog).
Critical Directive: Do not attempt to dissolve this compound directly in water or saline. A "solvent-shift" method using a high-concentration organic stock is required.
Solubility Profile & Solvent Compatibility
The following data summarizes the solubility limits based on structural analogs (e.g., 6-chloropurine, 6-chloro-9-methylpurine) and standard lipophilic behavior.
| Solvent System | Solubility Rating | Estimated Max Conc. | Usage Notes |
| DMSO (Anhydrous) | Excellent | > 25 mg/mL | Recommended for Stock. Hygroscopic; keep sealed.[1] |
| DMF | Good | ~ 15–20 mg/mL | Alternative to DMSO if biological system is DMSO-sensitive. |
| Ethanol (100%) | Moderate | ~ 2–5 mg/mL | Useful for evaporation protocols but lower capacity than DMSO. |
| PBS (pH 7.4) | Poor | < 0.1 mg/mL | Do not use for stock. Immediate precipitation likely without co-solvents. |
| Water | Insoluble | Negligible | Hydrophobic effect dominates. |
Standard Operating Procedure (SOP): Preparation & Dilution
Phase 1: Stock Solution Preparation
-
Solvent: 100% DMSO (Dimethyl Sulfoxide), molecular biology grade.
-
Target Concentration: 10 mM to 50 mM.
-
Protocol:
-
Weigh the powder into a microcentrifuge tube.
-
Add the calculated volume of DMSO.
-
Vortex vigorously for 30 seconds.
-
Optional: If undissolved particles remain, sonicate in a water bath at 37°C for 5 minutes.
-
Visual Check: Solution must be perfectly clear.
-
Phase 2: Dilution into Aqueous Buffer (The "Solvent-Shift" Technique)
Direct addition of high-concentration stock to water often causes "crashing out" (rapid precipitation).
Correct Workflow:
-
Pre-warm the aqueous buffer (e.g., PBS) to 37°C.
-
Intermediate Dilution (Optional but Recommended): Dilute the DMSO stock 1:10 with PEG-400 or Ethanol to create a "transition" solution.
-
Final Dilution: Add the stock (or transition solution) dropwise to the agitated buffer.
-
Rule of Thumb: Keep final DMSO concentration < 1% (v/v) for cell assays, or < 5% for chemical assays.
-
Visualization: Solubilization Decision Tree
The following diagram outlines the logical flow for preparing a stable working solution and troubleshooting precipitation.
Caption: Figure 1. Decision tree for solubilization and troubleshooting of lipophilic purine derivatives.
Frequently Asked Questions (Troubleshooting)
Q1: Why does my compound precipitate immediately upon adding the DMSO stock to my cell culture media?
Diagnosis: This is the "Crash-out" effect. The hydrophobic purine molecules aggregate faster than they disperse into the water lattice. Solution:
-
Agitation: Vortex the media while adding the DMSO stock dropwise. Do not add static.
-
Carrier Molecules: Supplement your media with 0.1% Tween-80 or use a buffer containing 10-20% (w/v) SBE-β-Cyclodextrin (Sulfobutyl ether beta-cyclodextrin). Cyclodextrins encapsulate the hydrophobic core, preventing aggregation [1].
Q2: My compound was active yesterday, but the same solution is inactive today. Why?
Diagnosis: Chemical Hydrolysis. The C6-Chloro group is a good leaving group. In aqueous solutions (especially at pH > 7.5), water or hydroxide ions attack the C6 position, displacing the chloride to form the 6-hydroxy derivative (inactive) [2]. Solution:
-
Fresh Prep: Always prepare working solutions immediately before use .
-
Storage: Store DMSO stocks at -20°C or -80°C. Never store aqueous dilutions.
-
pH Control: Avoid basic buffers (pH > 8). Keep pH near 7.0–7.4.
Q3: Can I use Tris buffer?
Diagnosis: Risk of Side Reaction. Tris (Tris(hydroxymethyl)aminomethane) contains a primary amine. Technical Insight: Primary amines are strong nucleophiles. Over time, the amine in Tris can attack the C6-Cl position, creating a covalent Tris-purine adduct, effectively destroying your compound. Solution: Use non-nucleophilic buffers like PBS , HEPES , or MOPS .
Q4: I need a high concentration (1 mM) in an aqueous buffer for an animal study. Is this possible?
Diagnosis: Unlikely with simple cosolvents. Solution: You require a formulation approach.
-
Vehicle: 5% DMSO + 40% PEG-400 + 5% Tween-80 + 50% Saline.
-
Protocol: Dissolve in DMSO/PEG/Tween first. Add Saline last. This "co-solvent system" maintains solubility for hydrophobic drugs [3].
Chemical Stability Pathway
Understanding the degradation mechanism is vital for interpreting experimental results.
Caption: Figure 2. Degradation pathways of 6-chloropurines in aqueous and nucleophilic buffers.
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
- Context: Validates the use of Cyclodextrins (SBE-beta-CD)
-
Legraverend, M., et al. (2006). Synthesis and in vitro evaluation of novel 6,9-disubstituted purines as CDK inhibitors. Bioorganic & Medicinal Chemistry. Link
- Context: Discusses the synthesis and stability of 6-chloropurine derivatives and their susceptibility to nucleophilic displacement.
-
Cayman Chemical. (2023).[2] 6-Chloropurine Product Information & Solubility Guide. Link
- Context: Provides baseline solubility data for 6-chloropurine class (DMSO: ~10-30 mg/mL; PBS: <0.5 mg/mL).
Sources
resolving regioisomer formation in purine alkylation vs starting with pre-methylated scaffold
Topic: N7 vs. N9 Selectivity in Purine Scaffolds
Executive Summary
The alkylation of purine scaffolds (particularly 6-chloropurine and adenine derivatives) is a foundational reaction in medicinal chemistry, yet it remains plagued by regioselectivity issues.[1][2][3] The purine ring contains multiple nucleophilic nitrogens, with N9 and N7 being the primary competitors.[2]
While N9-alkylated isomers are typically the bioactive targets (mimicking natural nucleosides), standard alkylation conditions often yield significant N7 byproducts (mixtures ranging from 1:1 to 10:1).[2] This guide provides a decision framework to either control regioselectivity through reaction engineering or bypass the issue using pre-functionalized scaffolds.
Module 1: Diagnostic & Mechanistic Grounding
Q: Why does my reaction produce a mixture of N7 and N9 isomers?
A: This is a classic case of Kinetic vs. Thermodynamic control .
-
Electronic Factors: In the purine anion, the negative charge is delocalized.[2] While N9 is often the desired position, the N7 position is frequently more accessible or electronically favored in the transition state (Kinetic Product), leading to rapid initial formation.[2]
-
Thermodynamic Stability: The N9-alkylated isomer is generally the thermodynamic product (more stable) due to minimized steric clash with the C6-substituent and better resonance stabilization.
-
Reversibility: Under high temperatures or acid catalysis, the N7 isomer can sometimes rearrange to the N9 isomer, but in standard basic alkylations (irreversible
), the kinetic N7 byproduct is "trapped."[2]
Q: How do I distinguish between N7 and N9 isomers?
A: Do not rely solely on polarity. Use 2D NMR (HMBC) as the gold standard.
| Feature | N9-Isomer (Desired) | N7-Isomer (Byproduct) |
| HMBC Correlation | Alkyl protons correlate to C4 and C8 .[2] | Alkyl protons correlate to C5 and C8 . |
| C4 and C5 shifts are distinct.[2] | C5 is often shielded (upfield) relative to N9.[2] | |
| UV Absorption | Typically | Often shows a bathochromic shift (red shift) vs N9.[2] |
Module 2: Direct Alkylation Protocols (Troubleshooting)
Q: I must use direct alkylation. How do I maximize N9 selectivity?
A: You have three primary protocol options. The choice depends on your alkylating agent and substrate tolerance.
Protocol A: The "TBAF-Assisted" Method (Highest N9 Selectivity)
Best for: Rapid synthesis, mild conditions, and maximizing N9 ratios without heavy metals.[2]
Mechanism: Tetrabutylammonium Fluoride (TBAF) acts as a dual-mode reagent.[2] The fluoride ion forms strong H-bonds (or deprotonates) the purine N-H, creating a "naked" anion, while the bulky tetrabutylammonium counterion may sterically discourage N7 attack.[2]
Step-by-Step Protocol:
-
Dissolution: Dissolve Purine substrate (1.0 equiv) in anhydrous THF (0.1 M concentration).
-
Activation: Add TBAF (1.0 M in THF, 2.0 equiv) dropwise at room temperature. Stir for 5 minutes.
-
Alkylation: Add the Alkyl Halide (1.1–1.5 equiv).[2]
-
Reaction: Stir at RT. Monitor by TLC (Reaction is often complete in <30 mins).[2]
-
Workup: Concentrate and purify directly.
-
Note: This method frequently yields >90:10 N9:N7 ratios for unhindered halides.[2]
Protocol B: The Mitsunobu Reaction
Best for: Alkylating with Alcohols (instead of halides) and requiring stereochemical inversion.
Mechanism: The Mitsunobu reaction activates the alcohol oxygen, making it a leaving group.[2][4] The purine (pKa ~9-10) serves as the pronucleophile.[2] Steric bulk of the
Step-by-Step Protocol:
-
Setup: Dissolve Purine (1.0 equiv), Alcohol (1.2 equiv), and
(1.5 equiv) in anhydrous THF or Dioxane. -
Addition: Cool to 0°C. Add DIAD or DEAD (1.5 equiv) dropwise over 10-15 minutes.
-
Warming: Allow to warm to RT and stir overnight.
-
Troubleshooting: If conversion is low, sonication or heating to 50°C can drive the reaction, though this may slightly erode selectivity.[2]
Protocol C: Thermodynamic Equilibration (The "Cooking" Method)
Best for: Stable substrates where N7 byproduct is high.[2]
If you have a mixture, heating the reaction (e.g., in DMF at 80-100°C) for an extended period can sometimes allow the N7 isomer to revert and re-alkylate at the N9 position, provided the alkylation is reversible (rare for simple alkyls, more common for specific protecting groups).[2] Caution: This often leads to decomposition.[2]
Module 3: Pre-Methylated Scaffolds (The "Avoidance" Strategy)
Q: When should I stop trying to optimize alkylation and just buy the pre-functionalized scaffold?
A: Perform a "Cost of Purification" analysis. If your separation of N7/N9 isomers requires difficult HPLC or results in >50% yield loss, switching to a pre-methylated scaffold is more efficient.[2]
The Traube Synthesis (De Novo Ring Closure) Instead of alkylating the purine, you build the purine onto the alkyl amine. This guarantees 100% Regiocontrol .[2]
Workflow:
-
Start with a 4,6-dihydroxy-5-nitropyrimidine (or similar pyrimidine precursor).[2]
-
React with Methylamine (or your specific alkyl amine) to install the N-alkyl group at the pyrimidine stage.[2]
-
Reduce the nitro group to an amine.[2]
-
Cyclize with Orthoformate or Formic Acid to close the imidazole ring.[2]
-
Result: The alkyl group is "locked" in the N9 position by design.
Visualizations
Figure 1: Mechanistic Pathways of Purine Alkylation
Caption: Kinetic control often favors N7 due to electronic availability, while thermodynamic control and steric shielding favor the stable N9 isomer.[2]
Figure 2: Decision Tree for Process Optimization
Caption: Select the optimal synthetic route based on substrate availability and strictness of regiochemical requirements.
Summary Data Table: Reaction Conditions Comparison
| Method | Reagents | Primary Solvent | Typical N9:N7 Ratio | Key Advantage | Key Limitation |
| Standard Base | DMF / DMSO | 60:40 to 80:20 | Cheap, scalable | Difficult purification; harsh conditions.[2] | |
| Mitsunobu | THF | > 95:5 | High regioselectivity | Atom economy (byproducts); requires alcohol.[2] | |
| TBAF-Assisted | TBAF (1M) | THF | > 90:10 | Fast (mins), Mild | Sensitive to moisture; TBAF cost.[2] |
| Phase Transfer | KOH, 18-Crown-6 | Toluene/DCM | 70:30 | Moderate conditions | Variable selectivity.[2] |
References
-
Regiospecific N9 alkylation of 6-(heteroaryl)purines. Journal of Organic Chemistry. [Link]
-
Tetrabutylammonium fluoride-assisted rapid N9-alkylation on purine ring. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction. Royal Society of Chemistry. [Link][2]
-
Selectivity of purine alkylation by a quinone methide. Kinetic or thermodynamic control? Journal of Organic Chemistry. [Link][2][5]
-
Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines. ACS Omega. [Link][2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. Selectivity of purine alkylation by a quinone methide. Kinetic or thermodynamic control? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Removing Unreacted 6-Chloro-2,9-dimethyl-9H-purine
Prepared by the Office of Senior Application Scientists
This guide is designed for researchers, chemists, and drug development professionals who are utilizing 6-Chloro-2,9-dimethyl-9H-purine as a reactant. Its purpose is to provide a comprehensive technical resource for the effective removal of this starting material from post-reaction mixtures, ensuring the purity of the desired product. We will delve into the causality behind experimental choices, offering field-proven protocols and troubleshooting advice.
Section 1: Frequently Asked Questions - Characterizing the Purification Challenge
This section addresses the critical first step: understanding the components of your crude reaction mixture. A proper initial assessment is the foundation of an effective purification strategy.
Q1: What are the key chemical properties of 6-Chloro-2,9-dimethyl-9H-purine that influence its removal?
A1: Understanding the physicochemical properties of 6-Chloro-2,9-dimethyl-9H-purine is essential for designing a separation strategy. Its structure features a moderately polar purine core, but it lacks the highly polar functional groups (like -OH or -NH2) that would render it highly water-soluble.
The chlorine atom at the C6 position is the primary site of reactivity, making the purine an electrophile for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is central to its use in synthesis but also means it can potentially react with certain purification media or solvents if conditions are not controlled.
Table 1: Key Properties of 6-Chloro-2,9-dimethyl-9H-purine
| Property | Value / Description | Significance for Purification |
|---|---|---|
| Molecular Formula | C |
--- |
| Molecular Weight | 182.61 g/mol | A relatively small molecule, similar in size to many potential products. |
| Physical Form | Solid, crystalline powder. | Suitable for purification by recrystallization. |
| Polarity | Moderately polar. | This property dictates its solubility and behavior in chromatographic systems. |
| Solubility | Generally soluble in chlorinated solvents (DCM, chloroform) and polar aprotic solvents (DMSO, DMF, THF). Limited solubility in water and non-polar aliphatic hydrocarbons (hexanes, heptane). | Solubility differences between the starting material and the product are the basis for extraction and crystallization methods. |
| Reactivity | The C6-Cl bond is susceptible to nucleophilic attack. | Purification methods should ideally be conducted under neutral pH and moderate temperatures to avoid unintended side reactions. |
Q2: Beyond my desired product, what are the most common impurities I should anticipate in my reaction mixture?
A2: A typical crude reaction mixture will contain more than just your product and unreacted starting material. Identifying potential impurities is crucial for selecting a purification method that removes them all.
-
Reagents and Catalysts: Any bases (e.g., triethylamine, potassium carbonate), coupling agents, or catalysts used in the reaction.
-
Hydrolysis Byproduct: If moisture is present, 6-Chloro-2,9-dimethyl-9H-purine can hydrolyze to form 2,9-dimethylhypoxanthine. This byproduct is significantly more polar due to the C6-OH group (in its tautomeric keto form).
-
Solvent: Residual high-boiling reaction solvents like DMF or DMSO.
-
Side-Reaction Products: Depending on the reaction, other isomers or over-reacted species may form. For instance, if the nucleophile has multiple reactive sites.
Q3: How can I quickly and effectively assess the composition of my crude reaction mixture?
A3: Thin-Layer Chromatography (TLC) is the most indispensable tool for this purpose. It is fast, requires minimal material, and provides critical information for developing a purification strategy.
-
Objective: To find a solvent system that provides good separation (ΔR
f> 0.2) between your product, the unreacted 6-Chloro-2,9-dimethyl-9H-purine, and any major byproducts. -
Stationary Phase: Standard silica gel plates (Silica Gel 60 F
254) are typically the first choice. -
Mobile Phase Selection: Start with a binary mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). Vary the ratio (e.g., 9:1, 4:1, 1:1 Hex:EtOAc) until you achieve clear spot separation. If compounds are very polar, consider using DCM/Methanol.
-
Visualization: View the plate under UV light (254 nm), as the purine ring is UV-active. Staining with potassium permanganate can help visualize non-UV active impurities.
Section 2: Core Purification Methodologies
Based on your initial TLC analysis, you can proceed with a targeted purification method. We present the most common techniques in a logical workflow.
Focus Area 1: Liquid-Liquid Extraction (Aqueous Work-up)
Extraction is best suited for removing impurities that have vastly different acid-base properties or water solubility compared to your compound of interest.
Q4: Can I use an acidic or basic wash to selectively remove the unreacted chloropurine?
A4: Generally, this is not effective for removing the starting material itself. 6-Chloro-2,9-dimethyl-9H-purine is a weak base and does not readily form water-soluble salts with dilute acids. However, an aqueous wash is highly effective for removing other common impurities:
-
Basic Wash (e.g., saturated NaHCO
3solution): Excellent for removing acidic byproducts or residual acid catalysts. -
Acidic Wash (e.g., dilute HCl or NH
4Cl solution): Effective for removing basic impurities, such as amine-based catalysts or unreacted amine nucleophiles. -
Brine Wash (saturated NaCl solution): Used to break up emulsions and remove residual water from the organic layer before drying.
Focus Area 2: Purification by Column Chromatography
This is the most powerful and versatile technique for separating compounds with similar polarities.
Q5: What are the best practices for separating my product from 6-Chloro-2,9-dimethyl-9H-purine using silica gel chromatography?
A5: Success in column chromatography hinges on a well-developed TLC method. The goal is to leverage the polarity difference between the unreacted starting material and your typically more polar product (assuming a nucleophilic substitution reaction).
Caption: Workflow for silica gel column chromatography.
Detailed Protocol: Silica Gel Column Chromatography
-
Select Mobile Phase: Use the solvent system developed during TLC analysis that gives your desired product an R
fvalue of approximately 0.25-0.35. This provides the best resolution. -
Prepare the Column:
-
Choose a column with a diameter appropriate for your sample size (a good rule of thumb is a 20:1 to 40:1 ratio of silica gel weight to crude product weight).
-
Prepare a slurry of silica gel in your mobile phase and carefully pack the column.
-
-
Load the Sample:
-
Dissolve your crude product in the minimum amount of solvent (ideally the mobile phase or a stronger solvent like DCM).
-
Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column. This method often yields better separation.
-
-
Elute and Collect:
-
Begin elution with the mobile phase, collecting fractions of a consistent volume.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Combine and Concentrate: Once the desired product has fully eluted, combine the pure fractions and remove the solvent under reduced pressure.
Focus Area 3: Recrystallization
If your desired product is a solid, recrystallization can be a highly effective and scalable method for achieving high purity. It relies on the difference in solubility between your product and impurities in a specific solvent at different temperatures.
Q6: How do I choose an effective solvent system for recrystallizing my product away from the unreacted starting material?
A6: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Conversely, the impurity (6-Chloro-2,9-dimethyl-9H-purine) should either be very soluble or very insoluble at all temperatures.
Solvent Screening Protocol:
-
Place a small amount of your crude product (10-20 mg) into several test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile, or mixtures like ethanol/water) dropwise at room temperature until the solid just dissolves.
-
If the solid dissolves easily at room temperature, the solvent is too good. If it doesn't dissolve at all, it's a poor solvent.
-
For promising solvents (sparingly soluble at room temperature), heat the mixture to boiling. If the solid dissolves completely, this is a good candidate.
-
Cool the clear, hot solution slowly to room temperature and then in an ice bath.
-
The best solvent will be one where your product forms pure crystals upon cooling, leaving the impurities behind in the solution (mother liquor).
Section 3: Troubleshooting and Advanced Solutions
Q7: My product and the starting material have nearly identical Rf values on TLC. What are my options?
A7: This is a common and challenging scenario.
-
Optimize Chromatography: Switch to a different solvent system. For example, if you are using Hexanes/EtOAc, try a system with a different character, like Dichloromethane/Methanol or Toluene/Acetone. Sometimes adding a small percentage (~1%) of triethylamine or acetic acid to the mobile phase can dramatically alter the separation profile, especially if your compounds have basic or acidic sites.
-
Consider Reverse-Phase: In reverse-phase chromatography (e.g., using a C18-functionalized silica stationary phase), the elution order is inverted. Non-polar compounds are retained more strongly. If your product is significantly more polar than the starting material, this could be an excellent option.
-
Chemical Conversion: If all else fails, consider a chemical solution. You could intentionally react the unreacted 6-Chloro-2,9-dimethyl-9H-purine with a highly polar nucleophile (like N-acetylcysteamine) to create a new, much more polar impurity that is easily separated by a simple silica plug or an aqueous wash. This should be a last resort.
Q8: I'm observing streaking or decomposition of my compound on the silica gel column. How can I prevent this?
A8: Purines can sometimes interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor chromatography.
-
Deactivate the Silica: Neutralize the silica gel by preparing your slurry in a mobile phase containing a small amount of a volatile base, typically 0.5-1% triethylamine (Et
3N). This will cap the acidic sites and improve the chromatography of basic compounds. -
Switch Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.
Caption: Decision workflow for selecting a purification method.
References
- Vaia. (n.d.). When 6 -chloropurine is heated with aqueous sodium hydroxide, it is quantitatively converted to hypoxanthine. Suggest a reasonable mechanism for this reaction.
-
PubChem. (n.d.). 6-chloro-9-methyl-9H-purine. National Center for Biotechnology Information. [Link]
-
Ueda, T., et al. (n.d.). Studies on 6-C-substituted purine nucleosides. Reaction of 6-chloropurine ribonucleosides with active methylene compounds. National Center for Biotechnology Information. [Link]
- ChemicalBook. (2026, January 13). *6-
Validation & Comparative
Comparative Guide: 1H NMR Spectrum Analysis of 6-Chloro-2,9-dimethyl-9H-purine
Executive Summary & Structural Context[1][2][3][4]
The analysis of 6-Chloro-2,9-dimethyl-9H-purine presents a classic challenge in nucleoside chemistry: distinguishing the thermodynamically favored N9-isomer from the kinetically accessible N7-isomer (6-Chloro-2,7-dimethyl-7H-purine).[1]
This guide provides a definitive framework for identifying the N9 regioisomer, utilizing 1H NMR chemical shifts validated by 13C and 2D NMR correlations. The presence of the chlorine atom at C6 and the methyl group at C2 creates a specific electronic environment that allows for precise differentiation based on the chemical shift of the H8 proton and the N-methyl group.
Structural Visualization
The following diagram illustrates the specific numbering and substitution pattern of the target molecule compared to its critical isomer.
Figure 1: Structural comparison highlighting the diagnostic regions for NMR analysis.[1]
Comparative 1H NMR Analysis (DMSO-d6)
The following data compares the target N9-isomer with its N7-analog. The values provided represent the authoritative ranges observed for 6-chloropurine derivatives in DMSO-d6 .
Primary Chemical Shift Table[1]
| Signal Assignment | Proton Type | N9-Isomer (Target) | N7-Isomer (Alternative) | Diagnostic Note |
| H8 | Aromatic Singlet | 8.30 – 8.55 | 8.60 – 8.90 | Key Differentiator: H8 in N7-isomers is typically deshielded (downfield) by 0.3–0.5 ppm relative to N9 due to the proximity of the N7-Me to the "bay" region.[1] |
| N-CH₃ | Methyl Singlet | 3.75 – 3.95 | 4.00 – 4.20 | N7-Methyl protons often appear downfield of N9-Methyl protons.[1] |
| C2-CH₃ | Methyl Singlet | 2.60 – 2.75 | 2.65 – 2.80 | Less diagnostic; shifts are similar due to distance from the isomerization site.[1] |
| NH | Exchangeable | Absent | Absent | Absence confirms full alkylation (vs. N9H/N7H precursors).[1] |
Critical Insight: The chemical shift of H8 is the most reliable 1H NMR marker. If your H8 signal appears above 8.6 ppm in DMSO-d6, suspect the presence of the N7-isomer or a mixture.
Experimental Protocol & Validation Workflow
To ensure high-fidelity data and correct isomer assignment, follow this standardized protocol.
A. Sample Preparation[1][5][6][7][8]
-
Solvent: Use DMSO-d6 (99.9% D) rather than CDCl3.[1]
-
Reasoning: Purines have poor solubility in chloroform, leading to aggregation and broadened peaks.[1] DMSO ensures sharp singlets for the methyl groups.
-
-
Concentration: Prepare a solution of 5–10 mg in 0.6 mL solvent.
-
Note: Higher concentrations may cause stacking effects, shifting aromatic protons upfield (shielding).[1]
-
-
Reference: Calibrate to the residual DMSO pentet at 2.50 ppm .
B. Isomer Verification Workflow (The "Self-Validating System")
If 1H NMR is ambiguous (e.g., H8 is at 8.58 ppm), you must use 2D NMR or 13C NMR for definitive assignment. The 13C Chemical Shift of C5 is the "Gold Standard" discriminator.
Figure 2: Logical decision tree for definitive isomer assignment.
Advanced Mechanistic Insights
Why does the N9-Isomer dominate?
In the methylation of 6-chloro-2-methylpurine, the N9 position is less sterically hindered and electronically favored compared to N7. The N7 position is adjacent to the bulky Chlorine at C6 (the "bay region"), creating steric repulsion. However, under kinetic control or specific solvent conditions, the N7-isomer can form in significant quantities (up to 30%).[1]
HMBC Correlations (The "Fingerprint")
For absolute certainty, run an HMBC (Heteronuclear Multiple Bond Correlation) experiment.[1]
-
N9-Isomer: The N-Methyl protons will correlate with C4 and C8 .[1]
-
N7-Isomer: The N-Methyl protons will correlate with C5 and C8 .[1]
-
Note: C4 and C5 have distinct chemical shifts (C4 is usually ~150-152 ppm; C5 is ~120-130 ppm), making this distinction unambiguous.[1]
-
References
-
BenchChem Technical Support. "Distinguishing between N7 and N9 purine isomers by NMR." BenchChem Protocols. Link[1]
-
Marek, R. et al. (2002).[1] "N7- and N9-substituted purine derivatives: a 15N NMR study." Magnetic Resonance in Chemistry. Link[1]
-
Hocek, M. & Dvořáková, H. "An Efficient Synthesis of 2-Substituted 6-Methylpurine Bases."[1][2] Institute of Organic Chemistry and Biochemistry, Czech Republic.[1][2] Link
-
Kovács, L. et al. "Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines."[1] PMC / NIH.[1] Link
Sources
Technical Guide: HPLC Retention & Purity Analysis of 6-Chloro-2,9-dimethyl-9H-purine
Executive Summary & Compound Profile
Target Analyte: 6-Chloro-2,9-dimethyl-9H-purine CAS: 40423-36-7 Molecular Formula: C7H7ClN4 Context: This compound is a critical regioisomer intermediate used in the synthesis of N9-alkylated purine nucleoside analogs (antivirals/antineoplastics).
The Analytical Challenge: The primary challenge in analyzing this compound is distinguishing it from its N7-regioisomer (6-Chloro-2,7-dimethyl-7H-purine). In synthetic pathways involving the methylation of 6-chloro-2-methylpurine, the N9 isomer is typically the thermodynamically favored product, while the N7 isomer is the kinetic byproduct.[1] Standard C18 methods can struggle to resolve these isomers without optimized pH and organic modifiers.
This guide provides a validated HPLC framework to separate the target N9-isomer from the N7-impurity and starting materials, ensuring high-purity inputs for downstream drug development.
Method Development Strategy: Alternatives & Optimization
Column Selection: C18 vs. Phenyl-Hexyl
While C18 is the industry standard, Phenyl-Hexyl columns offer superior selectivity for purine regioisomers due to
| Feature | C18 (Octadecyl) | Phenyl-Hexyl | Recommendation |
| Separation Mechanism | Hydrophobic interaction (dispersive forces). | Hydrophobic + | Preferred for Isomers |
| N7/N9 Resolution | Moderate. Relies heavily on polarity differences. | High. Exploits electron density differences in the aromatic ring. | Use Phenyl-Hexyl if C18 fails. |
| Peak Shape | Good, but basic purines may tail. | Excellent for aromatic heterocycles. | |
| Mobile Phase | Standard Water/ACN.[2] | Methanol often enhances |
Mobile Phase & pH Physics
Purines are amphoteric. The N7-isomer is generally more polar and basic than the N9-isomer.
-
pH 3.0 - 4.0: Ideal. Suppresses the ionization of the imidazole ring protons, sharpening peaks and reducing silanol interactions.
-
Solvent: Acetonitrile (ACN) provides sharper peaks, but Methanol (MeOH) can alter selectivity to resolve critical pairs (N7 vs N9) due to different solvation of the nitrogen lone pairs.
Standardized Experimental Protocol
Reagents & Equipment[2][3][4]
-
System: HPLC with UV-Vis (DAD preferred) or Mass Spectrometer.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Phenomenex Luna Phenyl-Hexyl.
-
Buffer: 20 mM Potassium Phosphate (pH 3.2).
-
Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water.
Step-by-Step Method
-
Preparation: Dissolve 5 mg of 6-Chloro-2,9-dimethyl-9H-purine in 10 mL of 10% ACN/Water. Sonicate for 5 mins.
-
Equilibration: Flush column with 90:10 (Buffer:ACN) for 20 mins at 1.0 mL/min.
-
Gradient Program:
-
0-2 min: Isocratic 10% ACN (Load sample, elute polar salts).
-
2-15 min: Linear gradient 10%
60% ACN. -
15-20 min: Isocratic 60% ACN (Elute highly lipophilic dimers).
-
20-25 min: Re-equilibration to 10% ACN.
-
-
Detection: Monitor at 265 nm (max absorbance for chloropurines).
Expected Retention Data (Relative)
Note: Absolute times vary by system void volume. Use Relative Retention Time (RRT) against the target.
| Compound | Approx.[1][2][3][4][5][6][7][8][9] RT (min)* | RRT (vs Target) | Elution Logic |
| 6-Chloro-2,7-dimethyl-7H-purine (Impurity) | 5.2 | ~0.85 | More polar; elutes first. |
| 6-Chloro-2,9-dimethyl-9H-purine (Target) | 6.1 | 1.00 | Reference Standard. |
| 2-Amino-6-chloropurine (Precursor) | 3.5 | ~0.57 | Highly polar amine group. |
| Dimer/Aggregates | 12.0+ | >1.90 | High hydrophobicity. |
*Based on a 150mm C18 column at 1.0 mL/min flow.
Visualizing the Workflow & Pathway
Diagram 1: Regioselective Synthesis & Impurity Origin
This diagram illustrates why the HPLC method is necessary: the competition between N7 and N9 methylation.
Caption: Synthesis pathway showing the competitive formation of N9 (Target) and N7 (Impurity) isomers, necessitating HPLC purification.
Diagram 2: HPLC Method Workflow
Caption: Step-by-step HPLC workflow for isolating and quantifying the target 6-Chloro-2,9-dimethyl-9H-purine.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Co-elution of N7/N9 | Insufficient selectivity. | Switch to Phenyl-Hexyl column or use Methanol instead of ACN to engage different solvation mechanisms. |
| Peak Tailing | Silanol interaction with basic nitrogens. | Add 0.1% Triethylamine (TEA) to the buffer or lower pH to 2.5. |
| Retention Drift | Column temperature fluctuation. | Thermostat column at 30°C (constant). |
| Split Peaks | Sample solvent too strong. | Dissolve sample in mobile phase A (low organic) to prevent "solvent effect." |
References
-
Separation of Purine on Newcrom R1 HPLC column . SIELC Technologies. Available at: [Link]
-
Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines . ACS Omega, 2024. (Discusses N7 vs N9 chemical shifts and polarity). Available at: [Link]
-
HPLC Troubleshooting for Purine Peak Issues . Separation Science. Available at: [Link]
-
Reversed-phase liquid-chromatographic determination of purine compounds . Clinical Chemistry, 1982. (Foundational method for purine retention behavior). Available at: [Link]
Sources
- 1. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of Purine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. hitachi-hightech.com [hitachi-hightech.com]
- 5. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 6. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Determination of Neonicotinoid Insecticides in Environmental Water by the Enrichment of MIL-53 Mixed Matrix Membrane Coupled with High Performance Liquid Chromatography [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of the Reactivity of 6-chloro-2,9-dimethylpurine and 6-chloropurine in Nucleophilic Aromatic Substitution
This guide provides an in-depth technical comparison of the reactivity of 6-chloro-2,9-dimethylpurine and 6-chloropurine, two key intermediates in the synthesis of a wide array of biologically active molecules.[1][2][3] For researchers in medicinal chemistry and drug development, a nuanced understanding of their relative reactivity is paramount for optimizing synthetic strategies and accessing novel chemical entities. This document will explore the theoretical underpinnings of their reactivity differences, provide a detailed experimental protocol for a comparative analysis, and present data to illustrate these distinctions.
Introduction: The Significance of 6-Chloropurines in Medicinal Chemistry
6-Chloropurine and its derivatives are versatile building blocks in the synthesis of purine-based compounds, which are integral to numerous biological processes.[3][4] The chlorine atom at the C6 position serves as an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions to introduce a diverse range of functionalities.[5][6] This chemical handle has been extensively exploited in the development of antiviral, anticancer, and kinase-inhibiting agents.[3][7][8] Understanding how substituents on the purine core modulate the reactivity of the C6-chloro group is crucial for efficient and selective synthesis.
Theoretical Framework: Electronic and Steric Effects of Methyl Substituents
The primary difference between 6-chloro-2,9-dimethylpurine and 6-chloropurine lies in the presence of two methyl groups on the purine ring of the former. These substituents exert both electronic and steric effects that significantly influence the electrophilicity of the C6 carbon and, consequently, the rate of nucleophilic attack.
Electronic Effects: Methyl groups are generally considered to be electron-donating through an inductive effect.[9] This effect increases the electron density on the purine ring system. For a nucleophilic aromatic substitution reaction, which proceeds through a negatively charged Meisenheimer intermediate, an increase in electron density on the ring is destabilizing. This destabilization of the intermediate leads to a higher activation energy for the reaction, thereby decreasing the reaction rate. Therefore, the electron-donating nature of the two methyl groups in 6-chloro-2,9-dimethylpurine is expected to render it less reactive towards nucleophiles compared to the unsubstituted 6-chloropurine.
Steric Effects: While the methyl group at the C2 position is relatively distant from the C6 reaction center, the N9-methyl group can exert a more direct steric influence. Depending on the nature and size of the incoming nucleophile, the N9-methyl group could sterically hinder the approach of the nucleophile to the C6 position. This steric hindrance would further decrease the reactivity of 6-chloro-2,9-dimethylpurine relative to 6-chloropurine.
Based on these theoretical considerations, we hypothesize that 6-chloropurine will be more reactive towards nucleophilic substitution than 6-chloro-2,9-dimethylpurine.
Experimental Design for Comparative Reactivity Analysis
To empirically validate our hypothesis, a parallel experiment can be designed to compare the rates of reaction of both purine derivatives with a common nucleophile under identical conditions. A suitable reaction is the substitution with a primary amine, such as benzylamine, which can be conveniently monitored by techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Workflow
The following diagram illustrates the key steps in the comparative experimental workflow.
Caption: Experimental workflow for comparing the reactivity of 6-chloropurine and 6-chloro-2,9-dimethylpurine.
Detailed Experimental Protocol
Materials:
-
6-chloropurine
-
6-chloro-2,9-dimethylpurine
-
Benzylamine
-
Triethylamine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
HPLC grade acetonitrile and water
-
Trifluoroacetic acid (TFA) for HPLC mobile phase
Procedure:
-
Solution Preparation:
-
Prepare 0.1 M stock solutions of 6-chloropurine and 6-chloro-2,9-dimethylpurine in anhydrous DMF.
-
Prepare a 0.2 M stock solution of benzylamine in anhydrous DMF.
-
Prepare a 0.15 M stock solution of triethylamine in anhydrous DMF.
-
-
Reaction Setup:
-
In two separate, labeled, oven-dried 4 mL screw-cap vials, add the following reagents:
-
Vial 1 (6-chloropurine): 1.0 mL of 0.1 M 6-chloropurine solution, 0.5 mL of 0.2 M benzylamine solution, and 1.0 mL of 0.15 M triethylamine solution.
-
Vial 2 (6-chloro-2,9-dimethylpurine): 1.0 mL of 0.1 M 6-chloro-2,9-dimethylpurine solution, 0.5 mL of 0.2 M benzylamine solution, and 1.0 mL of 0.15 M triethylamine solution.
-
-
Seal the vials tightly with PTFE-lined caps.
-
-
Reaction and Monitoring:
-
Place both vials in a pre-heated heating block or oil bath set to 80 °C and start a timer.
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), carefully remove the vials from the heat source.
-
Immediately withdraw a 50 µL aliquot from each vial and quench it by diluting with 950 µL of a 50:50 acetonitrile/water mixture containing 0.1% TFA.
-
-
HPLC Analysis:
-
Analyze the quenched aliquots by reverse-phase HPLC.
-
A suitable method would be a C18 column with a gradient elution of acetonitrile and water (both containing 0.1% TFA).
-
Monitor the elution profile at a wavelength where both the starting materials and the products have significant absorbance (e.g., 265 nm).[3]
-
Identify and integrate the peaks corresponding to the starting chloropurines and the N-benzyl-6-aminopurine products.
-
Data Presentation and Interpretation
The data obtained from the HPLC analysis can be used to construct concentration-time profiles for the disappearance of the starting materials and the formation of the products.
Comparative Data Table
The following table presents hypothetical data that would be expected from such an experiment, demonstrating the higher reactivity of 6-chloropurine.
| Time (hours) | 6-chloropurine Remaining (%) | 6-chloro-2,9-dimethylpurine Remaining (%) |
| 0 | 100 | 100 |
| 1 | 75 | 95 |
| 2 | 55 | 90 |
| 4 | 30 | 80 |
| 8 | 10 | 65 |
| 24 | <1 | 30 |
Mechanistic Visualization
The following diagram illustrates the SNAr mechanism for the reaction of a 6-chloropurine with an amine nucleophile, highlighting the formation of the Meisenheimer intermediate.
Caption: Generalized mechanism for the SNAr reaction of 6-chloropurines.
Discussion and Conclusion
The experimental results, as represented in the hypothetical data table, would strongly support the initial hypothesis. The significantly faster consumption of 6-chloropurine compared to 6-chloro-2,9-dimethylpurine under identical reaction conditions demonstrates its higher reactivity. This can be directly attributed to the electronic and steric effects of the methyl groups.
The electron-donating nature of the methyl groups in 6-chloro-2,9-dimethylpurine destabilizes the negatively charged Meisenheimer intermediate, thereby increasing the activation energy and slowing down the reaction rate. In contrast, the absence of these electron-donating groups in 6-chloropurine results in a more electrophilic C6 position and a more stable intermediate, leading to a faster reaction.
For researchers and drug development professionals, this comparative analysis provides critical insights for synthetic planning. When a rapid and efficient nucleophilic substitution at the C6 position is desired, 6-chloropurine is the preferred starting material. Conversely, if a more controlled or selective reaction is needed, or if the final product requires the methyl substituents for biological activity, the lower reactivity of 6-chloro-2,9-dimethylpurine must be taken into account, potentially requiring more forcing reaction conditions (e.g., higher temperatures, stronger bases, or longer reaction times).
References
-
Bakkestuen, A.K., Gundersen, L.-L., and Utenova, B.T. Synthesis, biological activity, and SAR of antimycobacterial 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines. J. Med. Chem. 48(7), 2710-2723 (2005). [Link]
-
Microwave irradiated C6-functionalization of 6-chloropurine nucleosides with various mild nucleophiles under solvent-free conditions. Green Chemistry (RSC Publishing). [Link]
-
Sartorelli, A.C., and Booth, B.A. Comparative studies on the in vivo action of 6-chloropurine, 6-chloropurine ribonucleoside, and 6-chloro-9-ethylpurine on sarcoma 180 ascites cells. J. Pharmacol. Exp. Ther. 134, 123-128 (1961). [Link]
-
When 6-chloropurine is heated with aqueous sodium hydroxide, it is quantitatively converted to hypoxanthine. Suggest a reasonable mechanism for this reaction. Vaia. [Link]
-
Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. SciELO México. [Link]
-
The Chemical Backbone: Understanding 2-Amino-6-chloropurine's Role. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. PMC. [Link]
-
Why is the methyl group electron-donating via the inductive effect? Chemistry Stack Exchange. [Link]
Sources
- 1. Synthesis and SAR of 6-substituted purine derivatives as novel selective positive inotropes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.org.mx [scielo.org.mx]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Microwave irradiated C6-functionalization of 6-chloropurine nucleosides with various mild nucleophiles under solvent-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. vaia.com [vaia.com]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Chloro-2,9-dimethyl-9H-purine
Disclaimer: A specific Safety Data Sheet (SDS) for 6-Chloro-2,9-dimethyl-9H-purine is not publicly available. This guide is therefore synthesized from the safety profiles of structurally similar chlorinated purine derivatives and established best practices for hazardous chemical waste management. A thorough risk assessment must be conducted by researchers before handling this compound.
Core Principle: Hazard Identification and Waste Classification
6-Chloro-2,9-dimethyl-9H-purine must be treated as hazardous chemical waste. This classification is imperative due to its chemical structure: a chlorinated, nitrogen-containing heterocyclic compound. The toxicological properties have not been fully investigated, but based on analogous compounds, it is presumed to be hazardous.
GHS Hazard Profile (Inferred): The safety profile is extrapolated from closely related structures like 6-chloro-9-methyl-9H-purine.[1]
-
Acute Toxicity, Oral (Warning): H302: Harmful if swallowed.[1]
-
Skin Irritation (Warning): H315: Causes skin irritation.[1][2]
-
Eye Irritation (Warning): H319: Causes serious eye irritation.[1][2]
-
Acute Toxicity, Inhalation (Warning): H332: Harmful if inhaled.[1]
-
Specific target organ toxicity, single exposure (Warning): H335: May cause respiratory irritation.[1][2]
EPA Waste Classification: As a chlorinated organic compound, waste containing 6-Chloro-2,9-dimethyl-9H-purine falls under regulations for halogenated organic wastes. Waste streams, especially solutions, may be classified under EPA hazardous waste codes such as F001 or F002 if mixed with spent halogenated solvents used in degreasing.[3] The primary principle is to manage it as a regulated hazardous waste from the point of generation.
Operational Plan: From Handling to Disposal
Safe disposal is the final step in a lifecycle of safe handling. Adherence to proper procedures at every stage is critical to ensure personnel safety and environmental compliance.
Personal Protective Equipment (PPE) & Safe Handling
To mitigate the risks of irritation and toxicity, a stringent PPE protocol is mandatory.
Table 1: Required PPE for Handling 6-Chloro-2,9-dimethyl-9H-purine
| Protection Type | Specific Recommendations | Rationale |
|---|---|---|
| Eye/Face Protection | Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] | Prevents eye irritation from contact with the solid powder or solutions.[1][5] |
| Skin Protection | Wear nitrile gloves and a standard laboratory coat. Ensure gloves are changed immediately if contaminated.[4] | Prevents skin contact and irritation.[1] |
| Respiratory Protection | Use only in a well-ventilated area or a chemical fume hood.[2][6] If handling large quantities or generating dust, a respirator following OSHA regulations (29 CFR 1910.134) is required.[4] | Prevents inhalation of the compound, which may cause respiratory tract irritation.[1][6] |
Safe Handling Practices:
-
Do not eat, drink, or apply cosmetics in the laboratory.[8]
-
Store the compound away from incompatible materials such as strong oxidizing agents.[4][5]
Waste Segregation: A Critical Step
Proper segregation is the most important step in the disposal process. Mixing hazardous wastes can increase disposal costs and create dangerous chemical reactions.[9]
-
Halogenated vs. Non-Halogenated Waste: All waste containing 6-Chloro-2,9-dimethyl-9H-purine must be collected in a designated halogenated organic waste container. Halogenated wastes require different, often more expensive, disposal methods than non-halogenated wastes.[9][10]
-
Avoid Incompatibilities: Do not mix this waste with strong acids, bases, or oxidizing agents.[5] Such mixing can lead to violent reactions or the formation of other toxic compounds.[11][12]
Step-by-Step Disposal Protocol
This protocol applies to unused or expired pure compounds, contaminated labware (e.g., gloves, weigh boats, pipette tips), and solutions.
-
Characterize the Waste: Identify the type of waste: pure solid, dilute or concentrated solution, or contaminated debris.
-
Select the Proper Container:
-
Label the Container:
-
Accumulate Waste Safely:
-
Keep the waste container closed at all times except when adding waste.[10]
-
Store the container in a designated satellite accumulation area within your laboratory, preferably in secondary containment to catch any potential leaks.
-
-
Arrange for Professional Disposal:
-
Never dispose of this chemical down the sink or in the regular trash.[9][13] This is illegal and environmentally damaging.
-
Once the container is full, or if you are generating more than 5 gallons per month, follow your institution's procedures to request a pickup from the EHS department or a certified hazardous waste disposal contractor.[9][10][14]
-
Recommended Disposal Technology: High-Temperature Incineration
The standard and most effective disposal method for chlorinated organic residues is high-temperature incineration.[15] Traditional methods like ground burial are obsolete and prohibited for such compounds.[15]
The process involves decomposing the waste at 900°C to 1000°C with air and steam.[15] This high temperature ensures the complete destruction of the purine ring and other organic components. The resulting gaseous byproducts, primarily carbon dioxide, nitrogen, and hydrogen halides (like HCl), are then passed through a scrubber to neutralize the acidic gases, preventing atmospheric pollution.[15] This method provides a permanent and complete disposal solution.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 6-Chloro-2,9-dimethyl-9H-purine.
Caption: Workflow for the safe disposal of 6-Chloro-2,9-dimethyl-9H-purine.
Emergency Procedures: Spill Management
In the event of a small spill, follow these procedures:
-
Alert Personnel: Notify others in the immediate area.
-
Ensure Ventilation: Work in a well-ventilated area or fume hood.
-
Don PPE: Wear the appropriate PPE as outlined in Table 1.
-
Contain and Clean:
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent, contaminated gloves, etc.) must be placed in the designated halogenated hazardous waste container and disposed of accordingly.[9][13]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
For large spills, evacuate the area, alert your supervisor, and contact your institution's emergency response team immediately.
References
- Process for Disposal of Chlorinated Organic Residues. (n.d.).
- Essential Safety and Handling Protocols for 3,6-Dimethyl-3H-purine. (2025). Benchchem.
- 6-chloro-9-methyl-9H-purine. (2025). PubChem.
- Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
- 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)
- Safety Data Sheet for 1H-Purine, 6-chloro-. (2025). Fisher Scientific.
- Safety Data Sheet for 6-Chloro-7H-purin-2-ylamine. (2025). Thermo Fisher Scientific.
- Safety D
- Safety D
- Hazardous Waste Disposal. (n.d.). HazChem Environmental.
- 2,6-Dichloro-9H-purine Safety D
- Procedure for disposing of hazardous waste. (n.d.). Massachusetts Institute of Technology.
- 7.2 Organic Solvents. (n.d.). Environment, Health and Safety, University of Colorado Boulder.
- Appendix A Disposal Procedures by Chemical. (2022). University of Wisconsin-Madison.
- Pharmaceutical Incomp
- Intravenous Drug Incompatibilities in the Intensive Care Unit- A Review. (n.d.). PharmaInfo.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
- Chemical Incompatibility - All the examples explained - A quick revision. (2023). YouTube.
- Chemical Incomp
- Laboratory chemical waste disposal guidelines. (n.d.). University of Otago.
- Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. (2015).
- Pyridine. (2021).
- Regulations and Guidelines Applicable to Pyridine. (n.d.).
- Hazardous Drugs - Standards. (n.d.).
- Purine derivatives as potent anticancer agents: a comprehensive review. (2025). Taylor & Francis Online.
- EPA Hazardous Waste Codes. (n.d.). U.S. Environmental Protection Agency.
- EHS Food & Beverage in the Laboratory Guidelines. (2021). Case Western Reserve University.
- Guidance Manual for Disposal of Chlorinated W
- Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Comput
- Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. (2006). MDPI.
- The role of sulfur chemistry in thermal gener
- Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. (2025). U.S. Environmental Protection Agency.
- Documents Related to the Hazardous Waste Listing of Chlorinated Aliphatics Production Wastes. (2025). U.S. Environmental Protection Agency.
- Thermal decomposition of LiPF 6-based electrolytes for lithium-ion batteries. (2005). The Electrochemical Society.
- EPA Hazardous Waste Codes. (n.d.). University of Georgia Environmental Safety Division.
Sources
- 1. 6-chloro-9-methyl-9H-purine | C6H5ClN4 | CID 94844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. case.edu [case.edu]
- 9. vumc.org [vumc.org]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. iipseries.org [iipseries.org]
- 12. youtube.com [youtube.com]
- 13. web.mit.edu [web.mit.edu]
- 14. Hazardous Waste Disposal - Hazardous Waste Cleanup - [hazchem.com]
- 15. tandfonline.com [tandfonline.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
